molecular formula C5H12ClNO4 B2970637 Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride CAS No. 2060042-23-9

Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride

Número de catálogo: B2970637
Número CAS: 2060042-23-9
Peso molecular: 185.6
Clave InChI: KVZJQKFHYCVHMV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO4 and its molecular weight is 185.6. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

methyl 2-aminooxy-3-methoxypropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO4.ClH/c1-8-3-4(10-6)5(7)9-2;/h4H,3,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZJQKFHYCVHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)OC)ON.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Methyl 2-(aminooxy)-3-methoxypropanoate Hydrochloride: Structural Causality, Bioorthogonal Ligation, and Foldamer Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Elucidation

In the rapidly evolving landscape of bioconjugation and peptidomimetic drug design, Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride (CAS: 2060042-23-9) has emerged as a highly versatile small-molecule scaffold[1]. Unlike standard canonical amino acids, this molecule is an α -aminooxy acid derivative characterized by three distinct functional domains, each engineered with specific chemical causality:

  • The α -Aminooxy Group (-O-NH 2​ ) : Replacing the standard α -amine with an aminooxy moiety drastically lowers the pKa of the nitrogen atom. This structural shift ensures that the nitrogen remains largely unprotonated and highly nucleophilic even at slightly acidic to neutral pH levels, making it an ideal candidate for bioorthogonal oxime ligations with aldehydes and ketones[2].

  • The β -Methoxy Ether (-O-CH 3​ ) : Derived structurally from an O-methylserine backbone, the methoxy group provides both steric tuning and hydrophobic shielding. In the context of foldamers, this ether linkage influences the dihedral angles of the resulting peptide backbone, promoting stable secondary structures.

  • The Methyl Ester (-COOCH 3​ ) : By masking the C-terminus as an ester, the molecule is protected against unwanted side reactions during early-stage coupling. It can be selectively saponified when chain elongation is required.

  • The Hydrochloride Salt (.HCl) : The free aminooxy base is notoriously unstable and prone to premature oxidation. Formulating the scaffold as an HCl salt protonates the highly reactive nitrogen during storage, rendering it inert and ensuring batch-to-batch stability and extended shelf life[1].

Quantitative Physicochemical and Kinetic Data

To facilitate experimental design, all critical quantitative data regarding the scaffold's physical properties and its kinetic behavior during oxime ligation are summarized below.

Table 1: Physicochemical Properties
PropertyValueCausality / Significance
CAS Number 2060042-23-9Unique chemical identifier for procurement and tracking.
Molecular Formula C 5​ H 12​ ClNO 4​ Defines the stoichiometric mass for molar calculations.
Molecular Weight 185.60 g/mol Low molecular weight ensures minimal steric hindrance during conjugation.
SMILES String Cl.COCC(ON)C(=O)OCUseful for computational modeling and in silico docking.
Optimal Ligation pH 4.0 – 6.0Balances carbonyl electrophilicity with aminooxy nucleophilicity.
Table 2: Kinetic Parameters of Oxime Ligation

Data synthesized from comparative aniline-catalyzed ligation studies[3],[4].

Reaction ConditionCatalyst AddedpHRelative Rate Constant ( k1​ )Reaction Efficiency
Uncatalyzed (Neutral) None7.01x (Baseline)Poor / Slow
Uncatalyzed (Acidic) None4.5~10xModerate
Aniline-Catalyzed Aniline (100 mM)7.0~20xHigh
p-PDA-Catalyzed p-Phenylenediamine (10 mM)7.0~120xVery High

Mechanistic Insights: Aniline-Catalyzed Oxime Ligation

The primary application of Methyl 2-(aminooxy)-3-methoxypropanoate is the formation of exceptionally stable oxime linkages (C=N-O) with target biomolecules containing carbonyl groups. While the uncatalyzed reaction is sluggish at physiological pH, the introduction of an aniline catalyst fundamentally alters the reaction pathway[3].

Causality of Catalysis: Aniline acts as a nucleophilic catalyst. It attacks the target aldehyde to form a protonated Schiff base (an iminium ion). This intermediate is significantly more electrophilic than the parent carbonyl. The aminooxy group of our scaffold then rapidly intercepts this intermediate via transimination, collapsing into the stable oxime product and regenerating the aniline catalyst[2].

OximePathway Aldehyde Carbonyl Substrate (Aldehyde/Ketone) Schiff Protonated Schiff Base (Electrophilic Intermediate) Aldehyde->Schiff + Aniline (Fast) Aniline Aniline Catalyst (Nucleophile) Aniline->Schiff Oxime Stable Oxime Conjugate (C=N-O Linkage) Schiff->Oxime Transimination (Rate-Limiting) Aminooxy Methyl 2-(aminooxy)- 3-methoxypropanoate Aminooxy->Schiff Intercepts Aminooxy->Oxime Nucleophilic Attack

Mechanistic pathway of aniline-catalyzed oxime ligation using an aminooxy scaffold.

Applications in Peptidomimetics and Foldamers

Beyond bioconjugation, α -aminooxy acids like Methyl 2-(aminooxy)-3-methoxypropanoate are critical building blocks for "foldamers"—artificial oligomers designed to mimic the secondary structures of proteins (e.g., α -helices, β -sheets)[5].

Because the N-O bond introduces a distinct conformational rigidity, oligomers constructed from α -aminooxy acids spontaneously fold into highly stable 7-membered or 8-membered hydrogen-bonded rings (N-O turns)[6]. Therapeutic Causality: Natural peptides are rapidly degraded by proteases in the human body. Because the N-O amide bond is entirely foreign to endogenous proteolytic enzymes, foldamers built from this scaffold exhibit extraordinary metabolic stability, making them superior candidates for oral drug development and long-acting therapeutics[6].

Self-Validating Experimental Protocol: Oxime Bioconjugation

To ensure high-yield bioconjugation using Methyl 2-(aminooxy)-3-methoxypropanoate, the following protocol is designed as a self-validating system . It incorporates mandatory internal checkpoints to verify the success of each phase before proceeding.

Phase 1: Preparation and Baseline Validation
  • Buffer Formulation: Prepare a 100 mM Sodium Phosphate (NaPi) buffer and adjust the pH to 6.0.

    • Validation Check: Verify pH with a calibrated probe. A pH > 7.0 will stall the reaction; a pH < 4.0 may denature sensitive protein targets.

  • Catalyst Activation: Dissolve aniline in the buffer to a final concentration of 100 mM.

  • Substrate Solubilization: Dissolve the target aldehyde-bearing biomolecule (10 μ M) in the catalytic buffer. Take a 10 μ L aliquot for baseline LC-MS analysis.

    • Validation Check: The LC-MS trace at T=0 must show a single peak corresponding to the exact mass of the unreacted aldehyde substrate.

Phase 2: Reaction Initiation and Monitoring
  • Scaffold Addition: Add Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride to the reaction mixture at a 10-fold molar excess (100 μ M).

  • Incubation: Incubate the mixture at room temperature (20-25°C) under gentle agitation.

  • Kinetic Validation: At T=1 hour and T=2 hours, withdraw 10 μ L aliquots and quench with 0.1% TFA. Analyze via LC-MS.

    • Validation Check: Successful catalysis is confirmed by the progressive disappearance of the T=0 aldehyde peak and the emergence of the oxime conjugate peak (+132 Da mass shift, accounting for the loss of H 2​ O).

Phase 3: Purification and Final Verification
  • Size Exclusion Chromatography (SEC): Pass the reaction mixture through a pre-equilibrated SEC column (e.g., Sephadex G-25) to remove the aniline catalyst and unreacted aminooxy scaffold.

  • Final Validation: Analyze the purified fraction via High-Resolution Mass Spectrometry (HRMS) and SDS-PAGE (if the target is a protein) to confirm the structural integrity and purity of the final bioconjugate.

BioconjugationWorkflow S1 1. Buffer Prep (pH 6.0) S2 2. Catalyst Addition S1->S2 S3 3. Substrate Mixing S2->S3 S4 4. Incubation & LC-MS Check S3->S4 S5 5. SEC Purification S4->S5 S6 6. Final HRMS Validation S5->S6

Step-by-step self-validating workflow for aminooxy-based bioconjugation.

Sources

Mechanism of action of Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride in oxime ligation

Author: BenchChem Technical Support Team. Date: April 2026

[label="3. Reaction Quenching\nAdd 10% v/v

Reaction pathways for oxime ligation: Uncatalyzed vs. Nucleophilic Catalysis.

Quantitative Data & Kinetic Benchmarks

The choice of catalyst directly dictates the reaction speed. While aniline is the traditional standard, electron-donating substituents on the aniline ring (as seen in pPDA) drastically increase catalytic efficiency and aqueous solubility, allowing the reaction to proceed rapidly even at pH 7.0 [4].

Table 1: Kinetic Parameters of Oxime Ligation (Model Systems)

Catalyst SystemConcentrationpHRelative Rate EnhancementKey Kinetic Observation
Uncatalyzed N/A7.01x (Baseline)Reaction is kinetically bottlenecked by low protonation of carbonyl.
Aniline 100 mM7.0~6xForms Schiff base intermediate; requires high concentration [3].
p-Phenylenediamine (pPDA) 10 mM7.0120xSuperior electron-donating substituent accelerates transimination [4].
Uncatalyzed N/A4.5~10xOptimal pH for uncatalyzed reaction; balances protonation states [1].

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol for conjugating Methyl 2-(aminooxy)-3-methoxypropanoate to an aldehyde-functionalized peptide is designed as a self-validating system . It incorporates physical checkpoints to prevent downstream failures.

Step-by-Step Methodology

Phase 1: Reagent Preparation & Pre-activation

  • Buffer Preparation: Prepare a 100 mM Sodium Phosphate buffer at pH 6.5. Causality: pH 6.5 is chosen to maintain the structural integrity of sensitive peptides while allowing pPDA to remain highly active [4].

  • Catalyst Spike: Dissolve pPDA in the buffer to a final concentration of 10 mM.

  • Substrate Pre-incubation: Add the aldehyde-functionalized peptide to a final concentration of 50 µM. Incubate for 5 minutes at 25°C. Causality: This brief pre-incubation allows the pPDA to convert the majority of the aldehyde into the highly reactive Schiff base intermediate before the aminooxy is introduced.

Phase 2: Ligation & In-Process Validation 4. Initiation: Add Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride to a final concentration of 250 µM (5 molar equivalents). 5. Validation Gate 1 (RP-HPLC): At t = 15 minutes, extract a 5 µL aliquot and inject it into an analytical RP-HPLC.

  • Validation Metric: You must observe the disappearance of the aldehyde peak and the emergence of the oxime conjugate peak. If conversion is <95%, continue incubation. Do not proceed to purification blindly.

Phase 3: Quenching & Isolation 6. Reaction Quenching: Once >95% conversion is confirmed, add acetone to a final concentration of 10% (v/v). Causality: Acetone acts as a volatile, sacrificial ketone. It rapidly scavenges all unreacted Methyl 2-(aminooxy)-3-methoxypropanoate, preventing it from causing off-target cross-linking during the concentration/lyophilization phases [2]. 7. Purification: Purify the quenched mixture via semi-preparative RP-HPLC or Size Exclusion Chromatography (SEC). 8. Validation Gate 2 (ESI-TOF MS): Confirm the final product identity using Electrospray Ionization Time-of-Flight Mass Spectrometry. The observed mass must match the theoretical mass of the peptide + Methyl 2-(aminooxy)-3-methoxypropanoate minus water (18.01 Da).

Workflow Prep 1. Reagent Preparation Equilibrate substrates in pH 6.5 buffer Mix 2. Ligation Initiation Add Methyl 2-(aminooxy)-3-methoxypropanoate Prep->Mix Gate1 Validation Gate 1: RP-HPLC (Monitor Schiff Base vs Oxime) Mix->Gate1 Gate1->Mix <95% Conversion (Continue Incubation) Quench 3. Reaction Quenching Add 10% v/v Acetone Gate1->Quench >95% Conversion (Proceed) Purify 4. SEC / RP-HPLC Purification Isolate Conjugate Quench->Purify Gate2 Validation Gate 2: ESI-TOF MS (Mass Confirmation) Purify->Gate2

Self-validating experimental workflow for catalyzed oxime ligation.

References

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications (RSC Publishing). Available at:[Link]

  • Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry (NIH/PMC). Available at:[Link]

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Journal of the American Chemical Society (ResearchGate). Available at:[Link]

Synthesis Pathways for Producing Methyl 2-(aminooxy)-3-methoxypropanoate Hydrochloride: A Technical Guide for Advanced Bioconjugation and API Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride (CAS: 2060042-23-9)[1] is a highly versatile, bifunctional linker utilized in advanced bioconjugation and active pharmaceutical ingredient (API) development. This whitepaper details the mechanistic rationale, comparative synthesis pathways, and self-validating experimental protocols for producing this critical intermediate.

Introduction & Mechanistic Rationale

Aminooxy-functionalized molecules are indispensable in chemical biology for their ability to undergo highly chemoselective oxime ligation with aldehydes and ketones under mild, aqueous conditions[2]. The target compound, Methyl 2-(aminooxy)-3-methoxypropanoate, is engineered with three distinct chemical domains to maximize its utility as a linker:

  • Aminooxy Group (-O-NH2): Acts as a potent alpha-effect nucleophile. Unlike standard aliphatic amines, the adjacent oxygen atom raises the HOMO energy of the nitrogen lone pair, allowing it to rapidly form stable oxime bonds even at a slightly acidic pH of 4-5[2].

  • Methoxy Group (-O-CH3): Provides specific steric tuning to the carbon backbone and enhances the aqueous solubility of the resulting conjugate, a critical factor in antibody-drug conjugate (ADC) design.

  • Methyl Ester (-COOCH3): Serves as a stable protecting handle during the oxime formation step. Post-conjugation, it can be saponified to a free acid or directly converted into an amide.

Causality of Salt Formation: Free aminooxy compounds are notoriously prone to self-condensation, dimerization, and oxidative degradation over time. Converting the free base into its hydrochloride salt[1] protonates the nitrogen ( pKa≈4.5 ), rendering it non-nucleophilic during storage. This transformation yields a highly crystalline, bench-stable solid that ensures reproducible downstream stoichiometry.

Core Synthesis Pathways

The synthesis of Gabriel-type aminooxy compounds relies on the introduction of an N-hydroxyphthalimide (NHPI) moiety, followed by selective deprotection. We outline two primary routes based on the starting material.

Pathway 1: Nucleophilic Substitution (The Bromo Route)

This route utilizes Methyl 2-bromo-3-methoxypropanoate (CAS: 27704-96-7)[3], a well-documented intermediate frequently employed in the synthesis of complex APIs, including the JAK1 inhibitor AZD4604[4].

  • Mechanism: An SN​2 displacement. NHPI is deprotonated by a non-nucleophilic base (e.g., DBU), generating a highly nucleophilic phthalimido-N-oxide anion. This anion attacks the alpha-carbon of the bromo-ester, inverting its stereocenter (if a chiral precursor is used) and displacing the bromide ion.

Pathway 2: Mitsunobu Inversion (The Hydroxy Route)

This route begins with Methyl 2-hydroxy-3-methoxypropanoate (CAS: 54927-70-7)[5].

  • Mechanism: A Mitsunobu reaction utilizing triphenylphosphine ( PPh3​ ) and diisopropyl azodicarboxylate (DIAD). The hydroxyl group is activated into a superior leaving group, allowing the NHPI to attack via an SN​2 mechanism, again resulting in stereochemical inversion.

SynthesisRoutes Start1 Methyl 2-bromo-3-methoxypropanoate (CAS: 27704-96-7) NHPI1 NHPI + DBU (SN2 Displacement) Start1->NHPI1 Start2 Methyl 2-hydroxy-3-methoxypropanoate (CAS: 54927-70-7) NHPI2 NHPI + PPh3 + DIAD (Mitsunobu Inversion) Start2->NHPI2 Intermediate Methyl 2-(phthalimidooxy)- 3-methoxypropanoate NHPI1->Intermediate NHPI2->Intermediate Deprotect Hydrazine Hydrate (Hydrazinolysis) Intermediate->Deprotect FreeBase Methyl 2-(aminooxy)- 3-methoxypropanoate Deprotect->FreeBase Salt HCl in Dioxane (Precipitation) FreeBase->Salt Final Methyl 2-(aminooxy)-3-methoxypropanoate HCl (CAS: 2060042-23-9) Salt->Final

Fig 1: Divergent synthesis pathways for Methyl 2-(aminooxy)-3-methoxypropanoate HCl.

Comparative Analysis of Pathways

To guide synthetic strategy and scale-up operations, the following table summarizes the quantitative and qualitative metrics of both pathways.

MetricPathway 1 (Bromo Route)Pathway 2 (Hydroxy Route)
Atom Economy High (Loss of HBr)Low (Generation of Ph3​P=O and DIAD- H2​ )
Typical Yield 75% - 85%60% - 70%
Scalability Excellent (Minimal chromatography)Moderate (Difficult removal of Ph3​P=O )
Precursor Cost Moderate[3]Moderate[5]
Primary Byproducts Phthalhydrazide (easily filtered)Phthalhydrazide, Triphenylphosphine oxide

Detailed Experimental Protocol (Nucleophilic Route)

Because Pathway 1 offers superior scalability and avoids tedious chromatographic removal of triphenylphosphine oxide, it is the recommended self-validating system for laboratory and pilot-scale production.

Workflow Step1 1. Reaction Setup (NHPI + Substrate) Step2 2. TLC/LC-MS Monitoring Step1->Step2 Step3 3. Aqueous Workup & Extraction Step2->Step3 Step4 4. Hydrazinolysis (EtOH, 2h) Step3->Step4 Step5 5. Filtration of Phthalhydrazide Step4->Step5 Step6 6. HCl Addition & Crystallization Step5->Step6

Fig 2: Step-by-step experimental workflow for the nucleophilic substitution route.

Step 1: Phthalimide Protection ( SN​2 Displacement)
  • Setup: Dissolve 1.0 eq of Methyl 2-bromo-3-methoxypropanoate[3] and 1.1 eq of N-hydroxyphthalimide (NHPI) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.

  • Activation: Cool the mixture to 0°C under an inert nitrogen atmosphere. Dropwise, add 1.2 eq of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

    • Causality: DBU is a strong, highly sterically hindered base that selectively deprotonates NHPI without causing competitive hydrolysis of the methyl ester. The solution will immediately turn deep red, visually validating the formation of the NHPI anion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

    • Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the bromo-ester spot and the emergence of a lower-Rf UV-active spot confirms completion.

  • Workup: Dilute the mixture with Ethyl Acetate and wash 3x with 5% aqueous LiCl.

    • Causality: LiCl effectively partitions DMF into the aqueous layer, preventing emulsion formation. Follow with a brine wash, dry over Na2​SO4​ , and concentrate to yield the crude Methyl 2-(phthalimidooxy)-3-methoxypropanoate.

Step 2: Hydrazinolysis (Deprotection)
  • Setup: Dissolve the crude intermediate in absolute Ethanol (0.2 M).

  • Reaction: Add 1.5 eq of Hydrazine hydrate. Stir at room temperature for 2 hours.

    • Causality: Hydrazine acts as a potent bis-nucleophile, attacking the phthalimide carbonyls. This forms a stable, highly insoluble phthalhydrazide byproduct, effectively driving the equilibrium forward and releasing the free aminooxy group.

  • Validation: A voluminous white precipitate (phthalhydrazide) will form in the flask.

  • Workup: Filter the suspension through a Celite pad to remove the precipitate. Concentrate the filtrate under reduced pressure. Resuspend the oily residue in cold Dichloromethane (DCM) and filter a second time to remove any residual, partially soluble phthalhydrazide.

Step 3: Hydrochloride Salt Formation
  • Setup: Dissolve the concentrated free base in anhydrous Diethyl Ether.

  • Reaction: Cool the flask to 0°C and slowly add 1.2 eq of 4M HCl in Dioxane.

    • Causality: The anhydrous environment ensures the ester is not hydrolyzed by aqueous acid, while the HCl rapidly protonates the aminooxy nitrogen, instantly dropping its solubility in the non-polar ether.

  • Isolation: A dense, white crystalline solid will immediately precipitate. Filter the solid, wash generously with cold ether, and dry under a high vacuum to yield pure Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride[1].

References

  • NextSDS. "methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride — Chemical Substance Information." NextSDS Database. Available at: [Link]

  • ACS Publications. "Practical and Scalable Method for Manufacturing AZD4604, A Potent and Selective JAK1 Inhibitor." Organic Process Research & Development. Available at: [Link]

Sources

Technical Whitepaper: Safety Data Sheet (SDS) Profiling and Toxicological Mechanisms of Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride is a specialized bifunctional building block frequently utilized in bioconjugation, oxime ligation, and advanced pharmaceutical synthesis. While its structural geometry makes it a valuable asset in drug development, the presence of the highly reactive aminooxy moiety imparts specific toxicological risks. This whitepaper provides an authoritative, in-depth guide on its physicochemical properties, mechanistic toxicity—specifically its role as a pyridoxal 5'-phosphate (PLP) inhibitor—and rigorously validated handling protocols designed for research environments.

Physicochemical Identity and Hazard Profiling

Understanding the baseline chemical properties is critical for predicting both reactivity and physiological behavior. The compound is an amine hydrochloride salt, making it highly water-soluble but also susceptible to hygroscopic degradation if improperly stored[1].

Table 1: Chemical Identity and GHS Classification

PropertyValue / Description
Chemical Name Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride
CAS Number 2060042-23-9
Molecular Formula C5H12ClNO4
Molecular Weight 185.60 g/mol
GHS Classifications Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H336 (May cause drowsiness or dizziness)

Toxicological Profile and Mechanisms of Action: The PLP-Inhibition Paradigm

The Causality of Aminooxy Toxicity

The primary driver of toxicity for this compound lies in its aminooxy group (-O-NH₂). Due to the "alpha-effect"—the electrostatic repulsion between adjacent lone pairs on the oxygen and nitrogen atoms—the terminal nitrogen is exceptionally nucleophilic. In biological systems, this nucleophilicity makes aminooxy compounds potent, irreversible inhibitors of enzymes that utilize pyridoxal 5'-phosphate (PLP) as a cofactor[2].

PLP-dependent enzymes, such as aspartate aminotransferase (AST), alanine aminotransferase (ALT), and 4-aminobutyrate aminotransferase (GABA-T), rely on a reversible Schiff base (aldimine) linkage between the PLP aldehyde and the substrate's amino group[3]. Methyl 2-(aminooxy)-3-methoxypropanoate intercepts this catalytic cycle by undergoing a nucleophilic attack on the PLP aldehyde to form a highly stable oxime complex[4].

Because the resulting oxime bond is thermodynamically far more stable than the native Schiff base, the enzyme is permanently trapped in an inactive state[5]. This mechanism directly explains the compound's Acute Toxicity (Category 4) classification. Systemic exposure disrupts the malate-aspartate shuttle and GABAergic neurotransmission, leading to metabolic distress, hepatotoxicity, and central nervous system depression (H336)[2].

PLP_Inhibition A Methyl 2-(aminooxy)- 3-methoxypropanoate C Nucleophilic Attack on Schiff Base A->C B PLP-Dependent Enzyme (e.g., AST/GABA-T) B->C D Stable Oxime Complex Formation C->D E Enzyme Inhibition & Metabolic Disruption D->E

Mechanism of PLP-dependent enzyme inhibition by aminooxy compounds.

Laboratory Handling and Self-Validating Safety Protocols

To ensure rigorous scientific integrity and operator safety, handling protocols must function as self-validating systems rather than passive guidelines.

  • Engineering Controls: Manipulations of the dry powder must be conducted within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm to mitigate inhalation risks (H332)[1].

  • Personal Protective Equipment (PPE): Nitrile gloves (double gloving is mandatory; the outer glove must be changed immediately upon suspected contact), splash-proof chemical goggles, and a chemically resistant lab coat.

  • Self-Validating Spill Response:

    • Isolate & Contain: Don a fitted respirator (N95 or P100) if the powder is aerosolized. Cover the spill with a damp absorbent pad to prevent dust generation.

    • Neutralize: Because the compound is a hydrochloride salt, the local micro-environment of the spill will be acidic. Wash the area with a mild alkaline solution (e.g., 5% sodium bicarbonate).

    • Validation Step: Use pH indicator paper on the final wash surface to confirm complete neutralization (target pH 7.0–7.5) before conducting a final decontamination wipe with deionized water. This ensures no residual reactive salt remains on the benchtop.

Experimental Workflows: Cytotoxicity and Reactivity Assays

When utilizing this compound as a linker in drug development, researchers must quantify its off-target PLP inhibition and baseline cellular toxicity. The following step-by-step methodology ensures high-fidelity data collection.

Workflow Step1 Phase 1: Reagent Prep Equilibrate in anhydrous DMSO Step2 Phase 2: In Vitro Assay Pre-incubate with PLP-enzymes Step1->Step2 Step3 Phase 3: Cell Viability WST-8 Assay on HepG2 cells Step2->Step3 Step4 Phase 4: Data Analysis Calculate IC50 & Oxime Yield Step3->Step4

Step-by-step experimental workflow for assessing aminooxy reactivity and cytotoxicity.

Step-by-Step Methodology

Phase 1: Reagent Preparation

  • Prepare a 10 mM stock solution of Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride in anhydrous DMSO.

    • Causality Note: Aqueous buffers must be avoided for long-term storage to prevent premature hydrolysis of the ester or degradation of the aminooxy group.

  • Dilute the stock into PBS (pH 7.4) immediately prior to the assay to achieve working concentrations (1 µM to 1 mM).

Phase 2: In Vitro PLP-Enzyme Inhibition Assay

  • Reconstitute recombinant human AST in an amine-free assay buffer (e.g., 100 mM HEPES, pH 7.4).

  • Incubate 50 µL of the enzyme with 10 µL of the aminooxy test compound for 30 minutes at 37°C before adding the substrate.

    • Causality Note: Aminooxy compounds react indiscriminately with carbonyls. Pre-incubating ensures the compound targets the enzyme-bound PLP rather than reacting with the ketone group of the α-ketoglutarate substrate, which would yield false-negative inhibition data[4].

  • Validation Step: Include Aminooxyacetic acid (AOAA) as a positive control for PLP inhibition[2].

  • Add the substrate mixture (L-aspartate and α-ketoglutarate) and measure the decrease in NADH absorbance at 340 nm over 10 minutes to calculate the IC50.

Phase 3: Cellular Cytotoxicity (HepG2 Model)

  • Seed HepG2 (hepatocellular carcinoma) cells in a 96-well plate at 10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treat cells with the aminooxy compound across a dose-response gradient for 48 hours.

  • Add 10 µL of WST-8 reagent to each well and incubate for 2 hours.

  • Measure absorbance at 450 nm using a microplate reader.

  • Validation Step: Normalize all data against a vehicle control (0.1% DMSO) to ensure solvent toxicity is not confounding the viability results.

Regulatory and Compliance Framework

  • Storage: Store desiccated at 2–8°C under an inert atmosphere (argon or nitrogen). The compound is hygroscopic; moisture exposure will lead to degradation and altered stoichiometric reactivity.

  • Transport: Classified under general toxic solids for bulk transport. Ensure packaging complies with IATA/ADR regulations for Acute Tox. 4 materials.

  • Disposal: Must be segregated and disposed of as hazardous chemical waste. Do not flush down the sink, as the compound has the potential to inhibit critical PLP-dependent microbial enzymes utilized in wastewater bioremediation facilities.

References

  • NextSDS. "methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride — Chemical Substance Information." NextSDS Database.[Link]

  • Wikipedia, The Free Encyclopedia. "Aminooxyacetic acid." Wikimedia Foundation.[Link]

  • Grishin NV, et al. "Chemical Mechanism of the Branched-Chain Aminotransferase IlvE from Mycobacterium tuberculosis." PubMed Central (PMC) - NIH.[Link]

  • Müller IB, et al. "Poisoning Pyridoxal 5-Phosphate-Dependent Enzymes: A New Strategy to Target the Malaria Parasite Plasmodium falciparum." PubMed Central (PMC) - NIH.[Link]

  • Cellini B, et al. "Identification of Human Alanine–Glyoxylate Aminotransferase Ligands as Pharmacological Chaperones for Variants Associated with Primary Hyperoxaluria Type 1." Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Methodological & Application

Advanced Bioconjugation via Oxime Ligation: Application of Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals.

Chemical Rationale & Mechanistic Causality

The development of multifunctional biomolecular constructs—such as antibody-drug conjugates (ADCs), PET tracers, and synthetic vaccines—relies heavily on bioorthogonal, chemoselective reactions[1]. Among these, oxime ligation has emerged as a premier "click-type" methodology[1]. It proceeds under mild aqueous conditions, is highly compatible with complex biological matrices, and yields a hydrolytically stable oxime bond (C=N–O)[1][2].

Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride (CAS: 2060042-23-9)[3][4] is a highly specialized heterobifunctional linker designed for advanced bioconjugation.

  • The Aminooxy Terminus (-O-NH₂): Acts as a potent α -effect nucleophile. It chemoselectively attacks electrophilic carbonyls (aldehydes or ketones) without cross-reacting with native biological amines (e.g., lysine ϵ -amines) or thiols[2][5].

  • The Methoxypropanoate Backbone: The terminal methyl ester provides a versatile synthetic handle that can be post-synthetically hydrolyzed to a carboxylic acid or directly amidated[5]. Furthermore, the methoxy group introduces slight hydrophilicity, preventing the aggregation issues often associated with purely aliphatic linkers.

The Causality of Nucleophilic Catalysis: A known limitation of direct oxime ligation is its slow bimolecular reaction rate at physiological pH, typically requiring acidic conditions (pH 4.0–5.0) that can denature sensitive biologics[2][6]. To bypass this kinetic bottleneck, we employ nucleophilic catalysis using aniline or p-phenylenediamine (pPDA)[7][8]. Aniline rapidly attacks the aldehyde to form a highly reactive Schiff base (imine) intermediate[7]. Because this imine is significantly more susceptible to nucleophilic attack than the parent aldehyde, the aminooxy group rapidly displaces the aniline via transimination[7]. This lowers the activation energy barrier, driving the thermodynamically stable oxime formation to completion in minutes to hours, even at pH 6.0–7.0[8][9].

Mechanism Aldehyde Aldehyde-Tagged Biomolecule SchiffBase Schiff Base (Imine) Intermediate Aldehyde->SchiffBase + Aniline (Fast) Aniline Aniline Catalyst (Nucleophilic Attack) Aniline->SchiffBase Oxime Stable Oxime Conjugate SchiffBase->Oxime Transimination (Fast) Aminooxy Methyl 2-(aminooxy)- 3-methoxypropanoate Aminooxy->Oxime

Caption: Mechanism of aniline-catalyzed oxime ligation bypassing slow direct conjugation kinetics.

Quantitative Experimental Parameters

To ensure a self-validating and reproducible workflow, the reaction conditions must be tightly controlled. The following table summarizes the optimal parameters for conjugating Methyl 2-(aminooxy)-3-methoxypropanoate to an aldehyde-tagged protein[2][5][8][9].

ParameterOptimal RangeMechanistic Rationale & Causality
Protein Concentration 1 – 10 mg/mLHigh concentrations drive bimolecular kinetics, reducing the time required for complete conversion[5].
Reagent Molar Excess 20 – 50 foldEnsures pseudo-first-order kinetics. Overcomes the hydrolytic equilibrium to drive the reaction forward[5].
Catalyst (Aniline / pPDA) 10 – 100 mMAccelerates the dehydration/transimination step. pPDA is preferred at neutral pH as its Schiff base is less stable, avoiding kinetic traps[8][9].
Buffer pH 4.5 – 6.0Optimal balance: low enough to protonate the leaving group during dehydration, high enough to keep the aminooxy unprotonated and nucleophilic[2].
Temperature 20°C – 37°CStandard ligations proceed at Room Temp. 37°C is utilized to overcome steric hindrance when conjugating to buried ketones[2][10].
Self-Validating Experimental Protocol: Glycoprotein Bioconjugation

This protocol details the generation of aldehydes on a glycoprotein via periodate oxidation, followed by chemoselective oxime ligation. The workflow is designed as a self-validating system : it includes mandatory quenching and orthogonal validation steps to ensure that the observed conjugation is entirely dependent on the specific chemistry, eliminating false positives.

Phase 1: Aldehyde Generation (Oxidation)
  • Preparation: Dissolve the target glycoprotein in an amine-free buffer (e.g., 100 mM Sodium Phosphate, pH 6.0) at a concentration of 2-5 mg/mL. Causality: Amine-free buffers prevent unwanted Schiff base formation with the newly generated aldehydes.

  • Oxidation: Prepare a fresh 100 mM stock of Sodium Periodate (NaIO₄) in ultrapure water[2]. Add NaIO₄ to the protein solution to a final concentration of 10 mM.

  • Incubation: Incubate for 30 minutes at 4°C in the dark. Causality: Cold, dark conditions restrict oxidation strictly to cis-diols on the glycan branches, preventing the off-target oxidation of sensitive amino acids like methionine.

  • Quenching (Critical Validation Step): Quench the unreacted NaIO₄ by adding ethylene glycol to a final concentration of 100 mM and incubate for 10 minutes at room temperature[2]. Causality: Failing to quench will result in the NaIO₄ oxidizing the aminooxy reagent in the next step, destroying the payload.

  • Buffer Exchange: Purify the aldehyde-tagged protein using a desalting column (e.g., Sephadex G-25) pre-equilibrated with the reaction buffer (100 mM Sodium Acetate, pH 4.5 - 5.5).

Phase 2: Oxime Ligation
  • Reagent Preparation: Dissolve Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride in anhydrous DMSO to create a 100 mM stock. Causality: Anhydrous DMSO prevents premature hydrolysis of the methyl ester handle.

  • Catalyst Addition: Add aniline (or pPDA) to the oxidized protein solution to achieve a final concentration of 50 mM[2][5].

  • Conjugation: Add a 20- to 50-fold molar excess of the aminooxy reagent to the protein-aniline mixture[5]. Ensure the final DMSO concentration remains 10% (v/v) to prevent protein denaturation[5].

  • Incubation: Incubate the reaction for 2 to 4 hours at room temperature with gentle end-over-end mixing[2][5].

Phase 3: Purification and Validation
  • Purification: Remove excess catalyst and unreacted aminooxy reagent using Size-Exclusion Chromatography (SEC) or extensive dialysis against PBS (pH 7.4).

  • Validation: Analyze the conjugate via High-Resolution Mass Spectrometry (HRMS). You must observe a distinct mass shift corresponding to the addition of the linker minus the loss of water (H₂O) from the condensation reaction.

Workflow Step1 1. Aldehyde Generation (NaIO4 Oxidation) Step2 2. Buffer Exchange (pH 4.5 - 6.0) Step1->Step2 Step3 3. Oxime Ligation (+ Aminooxy Reagent & Aniline) Step2->Step3 Step4 4. Quenching & Purification (SEC / Dialysis) Step3->Step4 Step5 5. Validation (LC-MS & SDS-PAGE) Step4->Step5

Caption: End-to-end experimental workflow for the bioconjugation of aldehyde-tagged proteins.

Quality Control & Troubleshooting

To maintain absolute scientific integrity, implement the following systemic checks:

  • The "No-Oxidant" Control: Always run a parallel reaction where the glycoprotein is treated with the aminooxy reagent and catalyst, but without prior NaIO₄ oxidation. If HRMS reveals conjugation in this control, it indicates non-specific electrostatic binding or the presence of pre-existing aldehydes (e.g., from lipid peroxidation).

  • Catalyst Precipitation: Aniline has limited aqueous solubility (~100 mM)[8]. If the reaction buffer turns turbid upon aniline addition, immediately reduce the concentration to 50 mM, or switch to p-phenylenediamine (pPDA), which achieves superior catalytic efficiency at concentrations as low as 2–10 mM[8][9].

  • Ester Hydrolysis: The methyl ester of the propanoate backbone is susceptible to base-catalyzed hydrolysis. If downstream applications require the intact ester, strictly maintain the pH below 7.0 during all storage and conjugation steps.

References
  • Duflocq, S., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Source: RSC Advances. URL:[Link]

  • NextSDS. methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride — Chemical Substance Information. Source: NextSDS. URL:[Link]

  • Chemsrc. Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride. Source: Chemsrc. URL: [Link]

  • Ulrich, S., et al. (2014). Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs. Source: Chemistry–A European Journal (via PubMed). URL:[Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Source: Chemical Reviews (ACS). URL:[Link]

  • Hering, A., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Source: Chemical Communications (RSC). URL:[Link]

  • Agarwal, P., et al. (2013). Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release. Source: Bioconjugate Chemistry (via PMC). URL:[Link]

  • Loscha, K. V., et al. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Source: Bioconjugate Chemistry (ACS). URL:[Link]

Sources

Application Notes: Optimizing Bioconjugation with Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Oxime Ligation

In the landscape of bioconjugation, the ability to create stable, covalent linkages between molecules under mild, aqueous conditions is paramount.[1][2][3] Oxime ligation, the reaction between an aminooxy group and a carbonyl (an aldehyde or ketone), has emerged as a robust and highly chemoselective "click-type" reaction for this purpose.[1][3][4] This method forms a stable oxime bond, often without the need for toxic metal catalysts, and generates only water as a byproduct.[3][5][6][7] Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride is a versatile aminooxy-functionalized reagent designed for such applications, enabling the precise modification of biomolecules ranging from peptides and proteins to glycoproteins and antibody-drug conjugates.[2]

The efficiency of oxime ligation, however, is critically dependent on several factors, most notably pH and the use of appropriate catalysts.[2][8] This guide provides an in-depth analysis of the catalyst requirements and reaction conditions necessary to achieve optimal conjugation efficiency with this reagent.

The Mechanism: Why Catalysis is Crucial

The formation of an oxime bond proceeds through a two-step, reversible mechanism:

  • Nucleophilic Attack: The nitrogen of the aminooxy group attacks the electrophilic carbonyl carbon.

  • Dehydration: The resulting tetrahedral intermediate eliminates a water molecule to form the final C=N-O oxime linkage.[9]

This reaction is inherently pH-dependent.[8][10] Acidic conditions (optimal pH 4-5) protonate the carbonyl group, increasing its electrophilicity and accelerating the reaction.[9][10][11][12] However, at very low pH, the aminooxy group itself becomes protonated, rendering it non-nucleophilic and halting the reaction.[10][13] Conversely, at neutral or high pH, the dehydration step becomes rate-limiting.[10][13][14]

For many biological applications involving sensitive proteins that cannot tolerate acidic conditions, performing the ligation at or near neutral pH (pH 7.0-7.4) is essential.[11][15] Under these conditions, the uncatalyzed reaction is often sluggish.[11][16][17] This is where a nucleophilic catalyst becomes indispensable.

The Role of Aniline and its Derivatives

Aniline and its derivatives are effective nucleophilic catalysts that dramatically accelerate oxime formation at neutral pH.[5][6][7][15] The mechanism involves the catalyst first reacting with the carbonyl compound to form a protonated Schiff base (an iminium ion).[5][10][15][18] This intermediate is significantly more reactive and susceptible to attack by the aminooxy nucleophile than the original carbonyl.[5][10][15] The catalyst is then regenerated, completing the catalytic cycle.[15]

Studies have shown that aniline can increase the rate of oxime formation by 40-fold at neutral pH.[5][19]

Aniline_Catalysis_Mechanism Carbonyl Biomolecule-CHO (Aldehyde) SchiffBase Protonated Schiff Base Intermediate Carbonyl->SchiffBase + Aniline, + H⁺ Aniline Aniline (Catalyst) Aniline->SchiffBase Aminooxy R-ONH₂ (Aminooxy Reagent) Tetrahedral Tetrahedral Intermediate Aminooxy->Tetrahedral SchiffBase->Tetrahedral + R-ONH₂ CatalystRegen Aniline (Regenerated) Oxime Biomolecule-CH=N-O-R (Oxime Conjugate) Tetrahedral->Oxime - H₂O, - H⁺ Tetrahedral->CatalystRegen - Aniline H2O H₂O Tetrahedral->H2O H_plus H⁺ H_plus2 H⁺

Caption: Aniline-catalyzed mechanism for oxime ligation at neutral pH.

Optimizing Your Conjugation Strategy: Key Parameters

Achieving high-yield, specific conjugation requires careful optimization of several parameters.

Catalyst Selection and Concentration

While aniline is the classic catalyst, several derivatives have been shown to be more potent, particularly at neutral pH.[15]

  • p-Phenylenediamine (pPDA) and m-Phenylenediamine (mPDA) have demonstrated significantly higher catalytic efficiency than aniline.[11][15][19]

  • At pH 7, p-phenylenediamine has been shown to be up to 19-fold faster than an equivalent aniline-catalyzed reaction.[12][20]

  • The higher aqueous solubility of mPDA allows it to be used at greater concentrations than aniline (which is limited to ~100 mM), leading to substantial rate enhancements—up to 15 times more efficient than aniline.[15][16][17][19]

Recommendation: For reactions at neutral pH, start with a catalyst concentration of 10-100 mM for aniline.[2][9] If using more efficient catalysts like pPDA or mPDA, concentrations of 2-10 mM may be sufficient, though higher concentrations can be used for faster reactions.[2][12][20]

pH Control

The choice of pH is a critical trade-off between reaction kinetics and biomolecule stability.

  • Acidic pH (4.0-5.5): This is the optimal range for uncatalyzed reactions, providing the fastest kinetics.[10][11] A common buffer is 100 mM sodium acetate.[10][21] This is suitable for robust molecules.

  • Neutral pH (6.5-7.5): Essential for sensitive biomolecules. In this range, a catalyst is highly recommended to achieve efficient conjugation in a reasonable timeframe.[10][11][15][22] A common buffer is 100 mM sodium phosphate (PBS).[9][10]

Reagent Stoichiometry

The molar ratio of the aminooxy reagent to the carbonyl-containing biomolecule will influence the reaction efficiency. A molar excess of the aminooxy reagent is typically used to drive the reaction to completion. A starting point of 50 molar equivalents of the aminooxy reagent is common for protein labeling.[21][23]

Temperature and Reaction Time

Most oxime ligations are conveniently performed at room temperature (20-25°C).[2] Reactions are typically complete within 2 to 24 hours.[2][23] For time-sensitive applications, such as those involving short-lived radioisotopes, the temperature can be elevated to accelerate the reaction; ligations have been reported to reach completion in as little as 5 minutes at 75°C.[2][11] Reaction progress can be monitored by analytical techniques such as LC-MS or SDS-PAGE.[2][9]

ParameterRecommended RangeNotes
pH 4.0 - 5.5 (uncatalyzed)Optimal for reaction rate but may not be suitable for all biomolecules.[8][11]
6.5 - 7.5 (catalyzed)Recommended for sensitive biomolecules; catalyst is essential.[15][22]
Catalyst AnilineStandard choice, effective but may require higher concentrations.[5]
p-Phenylenediamine (pPDA)More efficient than aniline at neutral pH.[12][20]
m-Phenylenediamine (mPDA)Highly soluble and efficient, allows for significant rate acceleration.[16][19]
Catalyst Conc. 10 - 100 mM (Aniline)A typical starting range for effective catalysis.[2][9]
2 - 10 mM (pPDA/mPDA)Lower concentrations are effective due to higher potency.[2][20]
Reagent Ratio 10 - 50x molar excessExcess aminooxy reagent drives the reaction equilibrium toward the product.[23]
Temperature Room Temperature (20-25°C)Suitable for most applications.[2]
Reaction Time 1 - 24 hoursMonitor reaction progress to determine the optimal time.[2]

Experimental Protocol: General Procedure for Protein Conjugation

This protocol provides a general workflow for conjugating Methyl 2-(aminooxy)-3-methoxypropanoate HCl to a protein containing an aldehyde or ketone group at neutral pH.

Conjugation_Workflow Start Start: Prepare Reagents PrepProtein 1. Prepare Carbonyl-Protein (e.g., 10 µM in PBS, pH 7.3) Start->PrepProtein PrepAminooxy 2. Prepare Aminooxy Reagent (e.g., 5 mM stock in DMSO) Start->PrepAminooxy PrepCatalyst 3. Prepare Catalyst (e.g., 1 M Aniline stock in buffer) Start->PrepCatalyst Combine 4. Combine Reagents Add aminooxy reagent to protein solution (e.g., 50x molar excess) PrepProtein->Combine PrepAminooxy->Combine Initiate 5. Initiate Reaction Add catalyst to final concentration (e.g., 100 mM Aniline) PrepCatalyst->Initiate Combine->Initiate Incubate 6. Incubate (Room temp, 2-24h, protected from light) Initiate->Incubate Monitor 7. Monitor Progress (Optional) (LC-MS or SDS-PAGE) Incubate->Monitor Purify 8. Purify Conjugate (Size-Exclusion Chromatography) Incubate->Purify If not monitoring Monitor->Purify End End: Characterize Conjugate Purify->End

Caption: General experimental workflow for catalyzed protein conjugation.

Materials
  • Carbonyl-containing protein (e.g., generated by periodate oxidation of a glycoprotein[2][21][23] or enzymatic modification[16])

  • Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.3 (PBS)

  • Catalyst Stock: 1 M Aniline in reaction buffer

  • Anhydrous DMSO

  • Purification column (e.g., Sephadex G-25 size-exclusion column)[2][21]

Procedure
  • Reagent Preparation:

    • Prepare the carbonyl-containing protein in the reaction buffer at a known concentration (e.g., 1-5 mg/mL).

    • Prepare a 50 mM stock solution of Methyl 2-(aminooxy)-3-methoxypropanoate HCl in anhydrous DMSO.

    • Prepare a 1 M stock solution of the aniline catalyst in the reaction buffer.

  • Conjugation Reaction:

    • To the protein solution, add the aminooxy stock solution to achieve the desired molar excess (e.g., a 50-fold molar excess). Mix gently.

    • Initiate the reaction by adding the catalyst stock solution to the desired final concentration (e.g., 100 mM for aniline).[9]

    • Incubate the reaction at room temperature for 2-24 hours, protected from light.

  • Purification:

    • Remove the excess, unreacted small molecules and catalyst from the protein conjugate.

    • This is typically achieved using a size-exclusion chromatography (desalting) column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[2][9]

  • Characterization:

    • Confirm the success of the conjugation and determine the degree of labeling using methods such as Mass Spectrometry (MALDI-TOF or ESI-MS) or SDS-PAGE analysis.

References

  • The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. (2016). RSC Publishing.
  • Technical Support Center: Troubleshooting Low Yield in Oxime Lig
  • Protocol: Aminooxy Labeling of Glycoproteins. (2020). Biotium.
  • An In-depth Technical Guide to Oxime Ligation Chemistry for Beginners. Benchchem.
  • Technical Support Center: Optimizing O-Methylhydroxylamine-Based Oxime Lig
  • Ulrich, S., et al. (2014). Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs. Chemistry, 20(1), 34-41.
  • Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. (2021).
  • Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gel
  • Protocol for PEG Aminooxy. (2022). BroadPharm.
  • Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. (2020). MDPI.
  • Application Notes and Protocols for Oxime Bond Form
  • Oxime Ligation via in situ Oxidation of N-Phenylglycinyl Peptides. (2018). Organic Letters.
  • Bioorthogonal Peptide Macrocyclization Using Oxime Lig
  • ChemInform Abstract: Oxime Ligation: A Chemoselective Click-Type Reaction for Accessing Multifunctional Biomolecular Constructs. (2014).
  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjug
  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. (2013).
  • Aminooxy Conjugates. (2022).
  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. (2022). PMC.
  • A New Method for Conjugation of Carbohydrates to Proteins Using an Aminooxy-Thiol Heterobifunctional Linker. (2005). The Journal of Organic Chemistry.
  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. (2013).
  • 19.
  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. (2022).
  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. (2013).
  • Propose mechanisms for the three imine-forming reactions just shown. Pearson.
  • Imines - Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry.
  • NHC-Catalyzed Transformation Reactions of Imines: Electrophilic versus Nucleophilic Attack. (2022). The Journal of Organic Chemistry.
  • Aniline as a Catalyst for Oxime Bond Formation: A Technical Support Center. Benchchem.
  • 19.

Sources

Troubleshooting & Optimization

Optimizing pH levels for Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride ligation reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the thermodynamic and kinetic challenges of performing chemoselective oxime ligations using Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride .

Whether you are synthesizing complex peptide scaffolds, developing antibody-drug conjugates (ADCs), or performing live-cell labeling, mastering the pH dynamics of this specific hydrochloride salt is the single most critical factor for experimental success.

The Mechanistic Causality of pH in Oxime Ligation

To optimize your ligation, you must first understand the conflicting thermodynamic requirements of the two reacting functional groups. Oxime ligation is a condensation reaction between an aminooxy group and a carbonyl (aldehyde or ketone). The pH of your reaction buffer dictates the protonation state of both:

  • The Electrophile (Carbonyl): The carbonyl oxygen requires acidic conditions to become protonated (or strongly hydrogen-bonded). This increases its electrophilicity, making it susceptible to nucleophilic attack.

  • The Nucleophile (Aminooxy): The aminooxy group of Methyl 2-(aminooxy)-3-methoxypropanoate has a pKa of approximately 4.5 to 5.0. To remain nucleophilic, it must be in its unprotonated state (-O-NH₂). If the pH drops too low, it becomes fully protonated (-O-NH₃⁺), rendering it inert [1].

The Field-Proven Insight: The Hydrochloride Trap Methyl 2-(aminooxy)-3-methoxypropanoate is supplied as a hydrochloride salt [2]. A common, critical error is dissolving this reagent in a weak buffer. Dissolving 50 mM of this salt will release equimolar HCl, instantly crashing the pH of a standard physiological buffer down to < 3.0. At this pH, the aminooxy group is completely protonated, and the reaction stalls. Causality dictates that you must measure and adjust the pH after the addition of the aminooxy salt, not before.

Reaction Mechanism Pathway

Mechanism A Carbonyl (Aldehyde/Ketone) C Protonated Schiff Base A->C + Catalyst (pH 4.5 - 7.0) B Aniline Catalyst B->C Nucleophilic Attack E Oxime Conjugate C->E Transoximation (Rate-limiting) D Methyl 2-(aminooxy)- 3-methoxypropanoate D->E Aminooxy Addition

Mechanism of aniline-catalyzed oxime ligation with aminooxypropanoate.

Overcoming the Neutral pH Barrier

While the optimal pH for an uncatalyzed oxime ligation is strictly between 4.0 and 5.0 [3], many biological targets (like sensitive glycoproteins or ADCs) denature or aggregate under acidic conditions.

To force this reaction at a physiological pH of 7.0, we rely on nucleophilic catalysis. Catalysts like aniline or p-phenylenediamine attack the carbonyl to form a highly reactive protonated Schiff base intermediate. Because this intermediate is significantly more electrophilic than the parent carbonyl, the transoximation step by the aminooxy propanoate can proceed rapidly even at neutral pH [4].

Quantitative Data: Catalyst and pH Impact on Reaction Kinetics

The following table synthesizes the kinetic rate constants ( k1​ ) and relative speed enhancements based on pH and catalyst selection [4][5].

Reaction ConditionpH LevelRelative RateObserved Rate Constant ( k1​ )Recommended Application
Uncatalyzed 4.5Baseline (1x) 10−3 to 10−2 M⁻¹s⁻¹Acid-stable peptides & small molecules
Uncatalyzed 7.0< 0.01xExtremely slowNot recommended
Aniline (100 mM) 4.5~400x8.2 ± 1.0 M⁻¹s⁻¹Standard robust bioconjugation
Aniline (100 mM) 7.0~40x~0.26 M⁻¹s⁻¹Mild protein labeling
p-Phenylenediamine (10 mM) 7.0~120x> 3.0 M⁻¹s⁻¹pH-sensitive proteins & live cells

Self-Validating Experimental Protocol

To ensure trustworthiness in your results, the following protocol is designed as a self-validating system . It incorporates an internal standard and a parallel positive control to instantly diagnose whether a failure is due to pH, reagent degradation, or steric hindrance.

Workflow Diagram

Workflow S1 1. Reagent Prep Neutralize HCl Salt S2 2. Buffer Selection Set pH 4.0 - 7.0 S1->S2 S3 3. Catalyst Addition Aniline or p-PDA S2->S3 S4 4. Ligation Incubate 25-37°C S3->S4 S5 5. Analysis Quantify via LCMS S4->S5

Self-validating workflow for optimizing oxime ligation pH conditions.

Step-by-Step Methodology

Step 1: Preparation of the Aminooxy Stock (The Neutralization Step)

  • Weigh Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride.

  • Dissolve in a high-capacity buffer (e.g., 200 mM Sodium Acetate for pH 4.5, or 200 mM Sodium Phosphate for pH 7.0) to a concentration of 100 mM.

  • Critical: Measure the pH of this stock immediately. Adjust dropwise with 1M NaOH until the target pH is restored.

Step 2: Setup of the Self-Validating Matrix Prepare three parallel reaction vials:

  • Vial A (Target): Your target carbonyl + Aminooxy reagent.

  • Vial B (Positive Control): 100 µM Benzaldehyde + Aminooxy reagent (Validates aminooxy nucleophilicity).

  • Vial C (Negative Control): Your target carbonyl + Buffer only (Validates target stability).

Step 3: Catalyst Introduction

  • For pH 4.5 reactions, add aniline to a final concentration of 10-50 mM.

  • For pH 7.0 reactions, add p-phenylenediamine to a final concentration of 10 mM (superior performance at neutral pH) [4].

Step 4: Ligation and Incubation

  • Mix the carbonyl substrate (typically 10-50 µM) with a 5-to-10-fold molar excess of the neutralized aminooxy reagent.

  • Spike in an internal standard (e.g., a stable isotopically labeled peptide or a known UV-active non-reactive compound) for accurate LCMS quantification.

  • Incubate at 25°C – 37°C.

Step 5: Kinetic Sampling & LCMS Analysis

  • Quench 10 µL aliquots at 1h, 4h, and 24h by diluting into 0.1% TFA (dropping the pH < 2.0 freezes the reaction).

  • Analyze via LCMS. Compare the area under the curve (AUC) of the product against the internal standard. Self-Validation Check: If Vial A fails but Vial B succeeds, your target carbonyl is sterically hindered. If Vial B fails, your aminooxy reagent has degraded or the pH crashed.

Troubleshooting & FAQs

Q: My reaction stalled completely, and LCMS shows only unreacted starting materials. What happened? A: You likely fell into the "Hydrochloride Trap." Because Methyl 2-(aminooxy)-3-methoxypropanoate is an HCl salt, adding it to a weak buffer crashed the pH below 3.0. At this pH, the aminooxy group is fully protonated and cannot attack the carbonyl. Always verify and adjust the pH after combining all reagents.

Q: I am forced to work at pH 7.4 to keep my protein folded, but aniline is not accelerating the reaction enough. What are my options? A: Aniline is a poor catalyst at physiological pH because its pKa is ~4.6; it is mostly unprotonated and less effective at forming the necessary Schiff base at pH 7.4. Switch your catalyst to p-phenylenediamine (at 2-10 mM) or m-phenylenediamine . These substituted anilines provide up to a 120-fold rate enhancement over uncatalyzed reactions at neutral pH [4].

Q: I am observing a high degree of side products and degradation at pH 4.0 over 24 hours. How can I minimize this? A: Prolonged exposure to acidic conditions can trigger side reactions, including the acid-catalyzed Beckmann rearrangement or hydrolysis of sensitive amide bonds [3]. To resolve this, increase the reaction temperature slightly (e.g., to 37°C) while simultaneously adding 50 mM aniline. This will accelerate the desired oxime ligation, allowing you to quench the reaction at 2-4 hours before degradation pathways become significant.

Q: Can I use ketones instead of aldehydes for this ligation? A: Yes, but ketones are significantly less electrophilic and more sterically hindered than aldehydes. If using a ketone, you must use a highly acidic pH (4.0 - 4.5) combined with a high concentration of aniline catalyst, and expect the reaction to take 24-48 hours to reach completion [5].

References

  • Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior Source: National Institutes of Health (NIH) URL:[Link]

  • Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride — Chemical Substance Information Source: NextSDS URL:[Link]

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines Source: ACS Publications URL:[Link]

  • Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling Source: National Institutes of Health (NIH) URL:[Link]

Validation & Comparative

A Senior Application Scientist's Guide to Oxime Ligation: Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride vs. O-benzylhydroxylamine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Power and Precision of Oxime Ligation

In the landscape of bioconjugation, the oxime ligation stands out as a robust and highly selective "click" chemistry reaction.[1] It forges a stable covalent bond between an aminooxy-functionalized molecule and a carbonyl (an aldehyde or ketone), a reaction prized for its efficiency under mild, aqueous conditions.[1][2] This chemoselectivity is paramount for researchers in drug development and chemical biology, as it allows for the precise modification of complex biomolecules, often in the presence of a multitude of other functional groups, without generating unwanted side products.[1][3]

The resulting oxime linkage is significantly more stable than analogous imines and hydrazones, a critical feature for creating durable bioconjugates for therapeutic or diagnostic applications.[4][5] The reaction's kinetics are tunable, proceeding optimally at a slightly acidic pH of 4-5, but readily achievable at physiological pH (pH 7.0-7.4) with the aid of nucleophilic catalysts like aniline and its derivatives.[1][6][7][8][9]

The choice of the aminooxy reagent is a critical decision point that dictates not only the reaction kinetics but also the physicochemical properties of the final conjugate. This guide provides an in-depth comparison of two popular, yet distinct, aminooxy reagents: the hydrophilic Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride and the classic, hydrophobic O-benzylhydroxylamine.

At the Core of the Reaction: The Mechanism

The formation of an oxime is a two-step process involving nucleophilic attack and dehydration.[1] The reaction rate is significantly accelerated by aniline-based catalysts, which function by forming a more reactive Schiff base intermediate with the carbonyl compound, thereby lowering the activation energy for the subsequent attack by the aminooxy group.[10][11]

Oxime_Ligation_Mechanism Aldehyde R-CHO (Aldehyde) SchiffBase Schiff Base (Reactive Intermediate) Aldehyde->SchiffBase Aniline Aniline (Catalyst) SchiffBase->Aldehyde Oxime R-CH=N-OR' (Stable Oxime) SchiffBase->Oxime + R'-ONH₂ Aminooxy R'-ONH₂ (Aminooxy Reagent) Oxime->SchiffBase - R'-ONH₂ Aniline_pool Aniline (Regenerated) Oxime->Aniline_pool

Caption: Aniline-catalyzed oxime ligation mechanism.

Reagent Profiles: A Tale of Two Nucleophiles

Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride

This reagent presents a hydrophilic and compact aminooxy functionality. Supplied as a hydrochloride salt, it offers excellent aqueous solubility, which is a significant advantage when working with sensitive biomolecules in buffer systems.[12][13]

  • Structure:

    • CH₃-O-CH₂-CH(ONH₂) -C(=O)O-CH₃ · HCl

  • Key Attributes:

    • Hydrophilicity: The ether and methyl ester groups contribute to its water-loving nature, potentially improving the solubility and reducing aggregation of the resulting bioconjugate.

    • Compact Size: Its small steric footprint is advantageous when labeling molecules where a bulky tag might interfere with biological function or binding interactions.

    • Ester Functionality: The methyl ester group serves as a potential handle for post-conjugation modification via hydrolysis, offering a secondary point for chemical diversification.

O-benzylhydroxylamine

A classic and widely used reagent, O-benzylhydroxylamine introduces a hydrophobic benzyl group. This aromatic moiety can be both a feature and a limitation, depending on the application.[3][14]

  • Structure:

    • C₆H₅-CH₂-ONH₂

  • Key Attributes:

    • Hydrophobicity: The benzyl group significantly increases the non-polar character of the conjugate. This can be useful for applications involving membrane interactions or for enhancing binding in hydrophobic pockets.

    • Exceptional Stability: The resulting O-benzyl oxime bond is known to be highly stable across a wide range of physiological conditions.[3]

    • Cleavable Tag: The benzyl group can be removed via palladium-on-carbon (Pd/C) catalyzed hydrogenation, a unique feature that allows for the regeneration of the original molecule post-purification or analysis.[15]

    • UV-Active Handle: The aromatic ring provides a chromophore, enabling easy detection by UV spectroscopy during HPLC purification.[15]

Head-to-Head Comparison: Data-Driven Insights

The selection of an aminooxy reagent is a critical experimental parameter that should be guided by the specific goals of the conjugation.

Table 1: Physicochemical Properties
FeatureMethyl 2-(aminooxy)-3-methoxypropanoate HClO-benzylhydroxylamine
CAS Number 2060042-23-9[12][13][16]622-33-3
Molecular Weight 185.61 g/mol [13]123.15 g/mol
Form Hydrochloride saltTypically free base or HCl salt
Aqueous Solubility HighModerate (as HCl salt)
Key Features Hydrophilic, ester handle, compactHydrophobic, cleavable, UV-active
Potential Issues Ester lability under harsh basic conditionsCan decrease conjugate solubility
Table 2: Reaction Characteristics in Oxime Ligation
ParameterMethyl 2-(aminooxy)-3-methoxypropanoate HClO-benzylhydroxylamine
Relative Reactivity Generally high due to low steric hindrance. Reactivity is primarily dictated by the carbonyl partner (aldehydes > ketones).[17]High, though the bulkier benzyl group may slightly decrease rates with sterically hindered ketones compared to smaller reagents.
Optimal pH 4.0 - 5.0 (uncatalyzed); 6.5 - 7.5 (catalyzed)[2][6]4.0 - 5.0 (uncatalyzed); 6.5 - 7.5 (catalyzed)[3][8]
Effective Catalysts Aniline, p-phenylenediamine, m-phenylenediamine (mPDA)[7][17][18][19]Aniline, p-phenylenediamine, m-phenylenediamine (mPDA)[7][17][18][19]
Typical Reaction Time Minutes to a few hours, depending on concentrations and catalyst efficiency.[11][20]Minutes to a few hours; can be very rapid (<5 min) under optimized conditions.[18][20]
Table 3: Impact on Final Conjugate Properties
PropertyConjugate from Methyl 2-(aminooxy)-3-methoxypropanoateConjugate from O-benzylhydroxylamine
Hydrolytic Stability High. The oxime bond is inherently stable.[4][5]Very High. The O-benzyl oxime is a benchmark for stability.[3]
Solubility Profile Tends to increase or maintain aqueous solubility.Tends to decrease aqueous solubility; increases hydrophobicity.
Post-Ligation Options Ester can be hydrolyzed to a carboxylic acid.Benzyl group can be cleaved by hydrogenation to regenerate -ONH₂.[15]
Steric Impact Minimal.Moderate. The benzyl group adds significant bulk.
Detection No intrinsic chromophore for UV detection.Aromatic ring allows for UV detection (~254 nm).[15]

Senior Application Scientist's Recommendation: Choosing the Right Tool for the Job

The choice between these two reagents is not about which is "better," but which is better suited for your specific application.

Choose Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride when:

  • Working with sensitive proteins: Its high aqueous solubility and tendency to produce hydrophilic conjugates can help prevent aggregation and maintain the native conformation of biomolecules.

  • Biological activity is paramount: The small, non-disruptive tag is less likely to interfere with enzyme active sites, receptor binding domains, or antibody-antigen interactions.

  • Downstream diversification is planned: The methyl ester provides a convenient chemical handle for subsequent modifications after the initial oxime ligation is complete.

Choose O-benzylhydroxylamine when:

  • Purification is a challenge: The UV-active benzyl group is a significant asset for tracking the reaction and purifying the final product via RP-HPLC.

  • Reversibility is required: Your workflow demands the removal of the tag to yield the native molecule for functional assays.[15]

  • Modulating hydrophobicity is the goal: The conjugate is intended for applications where increased lipophilicity is desirable, such as interacting with cell membranes or hydrophobic protein pockets.

  • Maximum stability is non-negotiable: The O-benzyl oxime linkage provides an exceptionally robust connection for long-term in vitro or in vivo studies.[3]

Experimental Protocols

The following protocols provide a robust starting point for researchers. Optimization may be required based on the specific substrates used.

Protocol 1: General Procedure for Catalyzed Oxime Ligation at Neutral pH

This protocol is designed for labeling a carbonyl-containing protein with an aminooxy probe.

Experimental_Workflow cluster_prep 1. Preparation cluster_react 2. Reaction cluster_analysis 3. Analysis & Purification A Prepare pH 7.0 Phosphate Buffer C Dissolve Carbonyl-Protein in Buffer A->C B Prepare Catalyst Stock (e.g., mPDA) F Initiate with Catalyst B->F E Combine Protein & Aminooxy Probe (5-50x molar excess) C->E D Dissolve Aminooxy Probe in DMSO/Buffer D->E E->F G Incubate at RT (0.5 - 4 hours) F->G H Monitor Progress (LC-MS / SDS-PAGE) G->H I Purify Conjugate (SEC / RP-HPLC) H->I J Characterize Final Product I->J

Caption: General experimental workflow for oxime ligation.

Materials:

  • Carbonyl-containing protein (aldehyde or ketone)

  • Aminooxy reagent (Methyl 2-(aminooxy)-3-methoxypropanoate HCl or O-benzylhydroxylamine)

  • Catalyst: m-phenylenediamine (mPDA) is recommended for its high efficiency.[17][18]

  • Buffer: 100 mM Phosphate Buffer (PB), pH 7.0

  • Solvent for probe: Anhydrous DMSO or buffer

  • Analytical tools: LC-MS, SDS-PAGE, RP-HPLC, Size-Exclusion Chromatography (SEC)

Method:

  • Prepare Solutions:

    • Prepare a stock solution of the catalyst (e.g., 500 mM mPDA in 100 mM PB, pH 7.0). Safety Note: Phenylenediamines are toxic and should be handled with appropriate personal protective equipment.[17]

    • Dissolve the carbonyl-containing protein in pH 7.0 PB to a final concentration of 10-50 µM.[17]

    • Dissolve the aminooxy reagent in a compatible solvent (e.g., DMSO or water) to create a concentrated stock solution.

  • Set up the Reaction:

    • In a microcentrifuge tube, combine the protein solution and the aminooxy probe solution. The final concentration of the probe should be in a 5- to 50-fold molar excess over the protein.[17]

    • Initiate the reaction by adding the catalyst stock solution to the desired final concentration (e.g., 50 mM for mPDA).[17]

  • Incubation:

    • Allow the reaction to proceed at room temperature. Reaction times can vary from 30 minutes to several hours.[17] For a highly efficient system, such as an aldehyde-functionalized protein with 50 mM mPDA, the reaction can be complete in under 30 minutes.[17][18]

  • Monitoring:

    • Track the reaction progress using an appropriate analytical technique like LC-MS to observe the formation of the product mass or SDS-PAGE to visualize the shift in molecular weight.

  • Purification:

    • Once the reaction is complete, purify the final conjugate to remove excess probe and catalyst. Size-Exclusion Chromatography (SEC) is effective for separating the larger protein conjugate from smaller unreacted molecules. For higher resolution, Reverse-Phase HPLC (RP-HPLC) can be used.[6][17]

Protocol 2: Monitoring Reaction Kinetics by Fluorescence

This protocol is applicable if the aminooxy probe is fluorescent (e.g., aminooxy-dansyl) or if its fluorescence properties change upon ligation.

Materials:

  • Carbonyl-containing molecule (e.g., 10 µM protein)

  • Fluorescent aminooxy probe (e.g., 50 µM aminooxy-dansyl)

  • Reaction Buffer (e.g., 100 mM PB, pH 7.0)

  • Catalyst solution (e.g., mPDA)

  • Fluorometer

Method:

  • Prepare Reaction Mixture: In a fluorometer cuvette, combine the reaction buffer, the carbonyl-containing molecule, and the fluorescent aminooxy probe.[17]

  • Equilibrate: Allow the mixture to equilibrate at the desired temperature (e.g., room temperature) for 1-2 minutes.

  • Initiate and Monitor:

    • Initiate the reaction by adding the catalyst.[17]

    • Immediately begin monitoring the increase in fluorescence over time using the fluorometer. Set the excitation and emission wavelengths appropriate for the fluorophore (e.g., for dansyl, λex=340 nm, λem=505 nm).[17][21]

  • Data Analysis:

    • Plot the fluorescence intensity versus time. The initial slope of this curve is proportional to the initial reaction rate.[17]

    • By performing the reaction under various conditions (e.g., different catalyst concentrations, different aminooxy reagents), you can quantitatively compare their performance and determine the optimal parameters for your system.

References

  • Technical Support Center: Troubleshooting Low Yield in Oxime Lig
  • An In-depth Technical Guide to Oxime Ligation Chemistry for Beginners - Benchchem. (URL: )
  • A Comparative Analysis of Oxime Stability with Varied Hydroxylamines - Benchchem. (URL: )
  • Application Notes and Protocols for Oxime Bond Formation with Aminooxy Reagents - Benchchem. (URL: )
  • Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. (URL: )
  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation - ACS Publications. (URL: [Link])

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. (URL: [Link])

  • Comparison of the kinetics of aldehyde sensing by covalent bond formation with hydrazines and hydroxylamines | Request PDF - ResearchGate. (URL: [Link])

  • Enhanced Catalysis of Oxime-Based Bioconjug
  • Native Chemical Ligation: A Boon to Peptide Chemistry - MDPI. (URL: [Link])

  • Oxime Catalysis by Freezing | Bioconjugate Chemistry - ACS Publications. (URL: [Link])

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC. (URL: [Link])

  • Troubleshooting low yield in oxime lig
  • Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification - Cole DeForest. (URL: [Link])

  • Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior - PMC. (URL: [Link])

  • (a) pH dependence of β-hydroxy oxime ligation using aniline... - ResearchGate. (URL: [Link])

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - u:scholar. (URL: [Link])

  • (PDF) Simple Preparation of O-Substituted Hydroxylamines from Alcohols - ResearchGate. (URL: [Link])

  • O-Benzylhydroxylamine (BHA) as a Cleavable Tag for Isolation and Purification of Reducing Glycans - PubMed. (URL: [Link])

  • Hydrolytic Stability of Hydrazones and Oximes - ResearchGate. (URL: [Link])

  • The Emergence of Oxime Click Chemistry and its Utility in Polymer Science - RSC Publishing. (URL: [Link])

  • Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. (URL: [Link])

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC. (URL: [Link])

  • The Reaction of Hydroxylamine with Activated Acyl Groups. I. Formation of O-Acylhydroxylamine1 | Journal of the American Chemical Society. (URL: [Link])

  • Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed. (URL: [Link])

  • Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle - MDPI. (URL: [Link])

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (URL: [Link])

  • methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride — Chemical Substance Information - NextSDS. (URL: [Link])

  • O -Benzylhydroxylamine Hydrochloride - ResearchGate. (URL: [Link])

  • methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride | 2060042-23-9 - Molport. (URL: [Link])

  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - AWS. (URL: [Link])

  • Interactions of CCR5 Inhibitors with CCR5. (URL: [Link])

Sources

A Comparative Guide to HPLC Validation Methods for the Analysis of Methyl 2-(aminooxy)-3-methoxypropanoate Hydrochloride and its Reaction Products

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride is a specialized chemical reagent characterized by its reactive aminooxy group.[1][2] This functionality allows for efficient and specific covalent bonding with molecules containing aldehyde or ketone groups, a process known as oximation.[3] This reaction is a cornerstone in bioconjugation, drug delivery systems, and the synthesis of complex molecules. Given its role as a critical building block, ensuring the purity of the final reaction product and accurately quantifying its concentration is paramount for efficacy, safety, and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for this purpose. However, the inherent properties of Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride—namely its high polarity and small molecular size—present unique challenges to conventional chromatographic methods.[4][5] This guide provides an in-depth comparison of two distinct, validated HPLC-based methods for the analysis of this compound and its reaction products: a robust Reversed-Phase HPLC with UV detection (RP-HPLC-UV) method and a high-sensitivity Hydrophilic Interaction Liquid Chromatography with Ultra-Performance Liquid Chromatography and Mass Spectrometry detection (HILIC-UPLC-MS) method.

This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond simple protocols to explain the scientific rationale behind methodological choices, provides detailed validation frameworks according to International Council for Harmonisation (ICH) guidelines, and offers objective, data-driven comparisons to guide method selection for specific analytical objectives.

The Analytical Challenge: Physicochemical Properties and Chromatographic Behavior

The structure of Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride dictates its analytical behavior. As a small, polar molecule, it is highly soluble in aqueous media but exhibits poor retention on traditional non-polar stationary phases (like C18) used in reversed-phase chromatography.[4][6] This can lead to elution near the solvent front, resulting in poor resolution from other polar components and potential matrix interference.

Furthermore, the analysis is not merely for the parent compound but for its "reaction products." This requires a method with sufficient specificity to resolve the final product from unreacted starting materials, intermediates, by-products, and potential degradation products (e.g., hydrolysis of the methyl ester).[7][8] Therefore, the chosen analytical method must be meticulously developed and validated to prove it is fit for its intended purpose.

Method I: Optimized Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

The RP-HPLC-UV method is a workhorse in quality control laboratories due to its robustness, cost-effectiveness, and simplicity. While standard C18 columns are challenging for this analyte, the use of a modern polar-embedded or polar-endcapped stationary phase can significantly improve retention and peak shape for polar compounds, making it a viable approach.

Causality Behind Experimental Choices
  • Stationary Phase: A polar-embedded C18 column is selected over a traditional C18 column. The embedded polar group (e.g., amide or carbamate) helps to retain polar analytes by providing an alternative interaction mechanism and reducing undesirable interactions with residual silanols on the silica surface. This leads to better peak shape and retention.

  • Mobile Phase: A low pH mobile phase (e.g., using phosphoric acid or formic acid) ensures that the aminooxy group is protonated, leading to consistent interactions with the stationary phase. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and viscosity.

  • Detection: UV detection is suitable if the reaction product incorporates a chromophore. If the product itself lacks a strong chromophore, this method's utility is limited to impurity profiling where the impurities are UV-active. For the purpose of this guide, we assume the reaction product possesses a UV-active moiety.

Experimental Protocol: RP-HPLC-UV
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Column: Polar-Embedded C18 Column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 70% B

    • 15-17 min: Hold at 70% B

    • 17.1-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (or the maximum absorbance wavelength of the product's chromophore).

  • Sample Preparation: Dissolve the sample in Mobile Phase A to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Method II: HILIC with UPLC-MS Detection

For applications requiring higher sensitivity, greater specificity, or analysis of products without a UV chromophore, HILIC-UPLC-MS is the superior alternative. HILIC is specifically designed for the retention of polar compounds, while UPLC provides faster analysis times and higher resolution.[6][9] The addition of a mass spectrometer provides mass-to-charge ratio information, offering unequivocal identification and the ability to detect non-chromophoric impurities.[5][10]

Causality Behind Experimental Choices
  • Stationary Phase: A HILIC column with a bonded amide phase (e.g., BEH Amide) is chosen.[6] This phase provides robust and reproducible retention for a wide range of polar analytes.

  • Mobile Phase: HILIC operates with a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This high organic content is highly advantageous for electrospray ionization (ESI) in the mass spectrometer, as it promotes efficient desolvation and ionization, thereby increasing sensitivity.[5] Ammonium formate is used as a volatile buffer, making it fully compatible with MS detection.

  • Detection: ESI in positive ion mode is ideal for this molecule, as the aminooxy group is readily protonated. The mass spectrometer can be operated in full scan mode to search for unknown impurities or in selected ion monitoring (SIM) mode for maximum sensitivity in quantitative analysis.

Experimental Protocol: HILIC-UPLC-MS
  • Instrumentation: UPLC system coupled to a single quadrupole or tandem mass spectrometer with an ESI source.

  • Column: ACQUITY UPLC BEH Amide Column (2.1 x 100 mm, 1.7 µm).[6]

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    • 0-0.5 min: 95% B

    • 0.5-5 min: Linear gradient from 95% to 50% B

    • 5-6 min: Hold at 50% B

    • 6.1-8 min: Return to 95% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Detection (Positive ESI Mode):

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Scan Range: 100-500 m/z.

  • Sample Preparation: Dissolve the sample in 90:10 Acetonitrile:Water to a final concentration of approximately 50 µg/mL. Filter through a 0.22 µm syringe filter.

Head-to-Head Performance Comparison

The choice between these two methods depends entirely on the analytical objective.

Parameter RP-HPLC-UV HILIC-UPLC-MS Rationale
Specificity Moderate to HighVery HighMS detection provides mass confirmation, unequivocally distinguishing co-eluting peaks.
Sensitivity (LOQ) ~0.1 - 1 µg/mL~1 - 10 ng/mLMS is inherently more sensitive than UV detection.
Analysis Time ~20 minutes~8 minutesUPLC technology with smaller particles allows for faster separations without sacrificing resolution.
Information Richness Low (Retention Time, UV Absorbance)High (Retention Time, Mass, Fragmentation Data)MS provides structural information crucial for identifying unknown impurities.
Robustness HighModerateHILIC methods can be more sensitive to mobile phase composition and water content.
Cost per Sample LowHighHigher instrumentation and maintenance costs associated with UPLC-MS.
Application Routine QC, Assay, PurityImpurity Identification, Metabolite Studies, High-Sensitivity Quantification

A Framework for Method Validation (ICH Q2(R2))

Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11] The following parameters, as defined by ICH guidelines, must be assessed.[12][13]

Validation Parameters & Experimental Design
  • 1. Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[12]

    • Experiment: Analyze a placebo (all reaction components except the analyte), a spiked sample with known impurities, and a sample subjected to stress conditions (acid, base, heat, light, oxidation) to prove the method can separate degradation products from the main peak. For MS, peak purity can be confirmed by examining the mass spectrum across the peak.

  • 2. Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[14]

    • Experiment: Prepare at least five concentrations of a reference standard across the expected range (e.g., 50% to 150% of the target concentration). Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.

  • 3. Range: The interval between the upper and lower concentration levels of the analyte for which the procedure has demonstrated suitable precision, accuracy, and linearity.[15]

  • 4. Accuracy: The closeness of the test results to the true value.[14]

    • Experiment: Perform analysis on a sample of known concentration (e.g., a spiked placebo) at a minimum of three concentration levels (e.g., 80%, 100%, 120%). Calculate the percent recovery. Acceptance criteria are typically 98-102%.

  • 5. Precision: The degree of agreement among individual test results.

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.[14]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should typically be ≤ 2%.

  • 6. Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

    • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

    • Experiment: Typically determined based on the signal-to-noise ratio (S/N), where LOD is ~3:1 and LOQ is ~10:1, or from the standard deviation of the response and the slope of the calibration curve.

  • 7. Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[15]

    • Experiment: Vary parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). The results should remain within the acceptance criteria.

Comparative Validation Data (Illustrative)

Table 1: Validation Summary for RP-HPLC-UV Method

Parameter Result Acceptance Criteria
Specificity No interference from placebo or known impurities. Peak is spectrally pure.
Linearity (r²) 0.9995 ≥ 0.99
Range 0.1 - 1.0 mg/mL Covers intended concentrations.
Accuracy (% Recovery) 99.5% - 101.2% 98.0% - 102.0%
Precision (RSD) Repeatability: 0.8%, Intermediate: 1.3% ≤ 2.0%
LOQ 0.5 µg/mL -

| Robustness | Passed | No significant impact on results. |

Table 2: Validation Summary for HILIC-UPLC-MS Method

Parameter Result Acceptance Criteria
Specificity No interference observed by mass analysis. Peak is mass pure.
Linearity (r²) 0.9998 ≥ 0.99
Range 5 - 500 ng/mL Covers intended concentrations.
Accuracy (% Recovery) 98.9% - 101.5% 98.0% - 102.0%
Precision (RSD) Repeatability: 1.1%, Intermediate: 1.6% ≤ 5.0% (for low levels)
LOQ 5 ng/mL -

| Robustness | Passed | No significant impact on results. |

Visualizing the Workflow and Method Comparison

ValidationWorkflow cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Reporting & Lifecycle ATP Define Analytical Target Profile (ATP) Risk Conduct Risk Assessment (ICH Q9) ATP->Risk Dev Method Development & Optimization Risk->Dev Proto Write Validation Protocol Dev->Proto Spec Specificity (Forced Degradation) Proto->Spec Lin Linearity, Range, Accuracy Proto->Lin Prec Precision (Repeatability & Intermediate) Proto->Prec Loq LOD / LOQ Proto->Loq Rob Robustness Proto->Rob Report Compile Validation Report Spec->Report Monitor Continuous Monitoring & Lifecycle Management Report->Monitor

Caption: HPLC Method Validation Lifecycle, from planning to continuous monitoring.

MethodComparison Analyte Analysis of Methyl 2-(aminooxy)-3-methoxypropanoate Hydrochloride Products HPLC RP-HPLC-UV Analyte->HPLC HILIC HILIC-UPLC-MS Analyte->HILIC HPLC_P1 Robust & Routine HPLC->HPLC_P1 Pro HPLC_P2 Lower Cost HPLC->HPLC_P2 Pro HPLC_C1 Lower Sensitivity HPLC->HPLC_C1 Con HPLC_C2 Requires Chromophore HPLC->HPLC_C2 Con HILIC_P1 High Sensitivity HILIC->HILIC_P1 Pro HILIC_P2 Mass Confirmation HILIC->HILIC_P2 Pro HILIC_P3 Faster Analysis HILIC->HILIC_P3 Pro HILIC_C1 Higher Cost HILIC->HILIC_C1 Con

Caption: Key attributes of RP-HPLC-UV vs. HILIC-UPLC-MS for the target analysis.

Conclusion

The selection and validation of an appropriate analytical method are critical for the successful development and quality control of products derived from Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride.

The RP-HPLC-UV method , when properly developed with a modern polar-retentive column, offers a robust, reliable, and cost-effective solution for routine quality control, such as assay and purity testing, where the product and key impurities are UV-active. Its operational simplicity makes it ideal for high-throughput environments.

Conversely, the HILIC-UPLC-MS method provides unparalleled performance for more demanding applications. It is the method of choice for low-level impurity identification, characterization of reaction by-products, and high-sensitivity quantification, especially for compounds lacking a UV chromophore. The richness of data provided by mass spectrometry is invaluable during research, development, and troubleshooting.

Ultimately, a comprehensive analytical strategy may employ both methods: the HILIC-UPLC-MS method during development to identify and characterize all potential impurities, and the validated RP-HPLC-UV method for routine release testing once the impurity profile is well understood. Both approaches, when validated against ICH guidelines, provide a self-validating system that ensures data integrity and product quality.

References

  • Rhoades, S., & Weljie, A. (2018). Extraction and Analysis of Pan-metabolome Polar Metabolites by Ultra Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS). PMC. Available at: [Link]

  • Kapoore, R. V., et al. (2023). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. MDPI. Available at: [Link]

  • Grote, A. (2014). Aminooxy reagents for synthesis and analysis : expanding the role of oximation. ThinkIR, University of Louisville. Available at: [Link]

  • Gika, H. G., et al. (2012). LC-MS metabolomics of polar compounds. PubMed. Available at: [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. Available at: [Link]

  • Theodoridis, G., et al. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. Royal Society of Chemistry. Available at: [Link]

  • Grote, A. (2014). Aminooxy reagents for synthesis and analysis : expanding the role of oximation. ThinkIR, University of Louisville. Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available at: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]

  • BioPharm International. (2026). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. Available at: [Link]

  • Li, Y., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • Swist, M., et al. (2005). Basic and neutral route specific impurities in MDMA prepared by different synthesis methods Comparison of impurity profiles. Forensic Science International. Available at: [Link]

  • Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques. Available at: [Link]

  • Kennedy, S. B., et al. (2021). Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. PMC. Available at: [Link]

  • Zhao, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC. Available at: [Link]

  • Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Online. Available at: [Link]

  • Catană, C. S., et al. (2022). Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants. MDPI. Available at: [Link]

  • NextSDS. (n.d.). methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride — Chemical Substance Information. NextSDS. Available at: [Link]

  • Ghosh, A., et al. (2014). A Review on Impurity Profile of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Bartolomeo, M. P., & Maisano, F. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. PMC. Available at: [Link]

  • Swist, M., et al. (2005). Basic and neutral route specific impurities in MDMA prepared by different synthesis methods. ResearchGate. Available at: [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]

  • Sati, B., et al. (2011). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Journal of the Serbian Chemical Society. Available at: [Link]

  • John, S., et al. (2022). A Comprehensive Review on Synthesis and Characterization of Pharmaceutical Impurities. World Journal of Pharmaceutical Research. Available at: [Link]

  • MolPort. (n.d.). methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride | 2060042-23-9. MolPort. Available at: [Link]

Sources

A Comprehensive Guide to LC-MS Characterization of Methyl 2-(aminooxy)-3-methoxypropanoate Conjugates: Performance, Methodologies, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of characterizing highly polar, carbonyl-containing biomolecules—such as free glycans, oxidized glycoproteins, and lipid peroxidation products—via Liquid Chromatography-Mass Spectrometry (LC-MS). In their native state, these molecules exhibit poor retention on Reversed-Phase (RP) columns, eluting in the solvent void volume where ion suppression severely limits Electrospray Ionization (ESI) efficiency.

Derivatization is the gold-standard solution. This guide critically evaluates Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride (CAS: 2060042-23-9)[1] as a premier bioconjugation reagent for LC-MS workflows. By objectively comparing it against traditional hydrazides and bulky mass tags, we will explore the chemical causality behind its superior performance and provide self-validating protocols for your laboratory.

PART 1: The Chemical Rationale & Comparative Advantage

The core mechanism of this reagent relies on its O-alkylhydroxylamine functional group, which reacts with aldehydes and ketones to form a covalent oxime bond.

Superior Hydrolytic Stability (Oxime vs. Hydrazone)

Historically, hydrazide reagents (forming hydrazone bonds) were used for carbonyl labeling. However, hydrazones are thermodynamically labile and prone to rapid hydrolysis under acidic conditions. Because LC-MS mobile phases typically utilize 0.1% Formic Acid (pH ~2.7) to drive protonation, hydrazone conjugates often degrade during the chromatographic run, resulting in severe peak tailing and signal loss. In contrast, the oxime bond formed by aminooxy reagents is significantly more stable towards hydrolysis at both physiological and acidic pH[2].

Unmatched Labeling Efficiency

Aminooxy reagents consistently outperform hydrazides in reaction kinetics and yield. Quantitative studies have demonstrated that aminooxy-based tags achieve >95% labeling efficiency at low micromolar concentrations, compared to merely ~65% for equivalent hydrazide reagents[3].

Chromatographic Tuning via Hydrophobicity

Unlike simple hydroxylamine, Methyl 2-(aminooxy)-3-methoxypropanoate incorporates a methoxy group and a methyl ester. This specific molecular architecture acts as a highly predictable hydrophobic tag. It shifts the analyte's retention time precisely into the optimal gradient window of a C18 column, maximizing desolvation and ionization efficiency in the MS source without the extreme peak broadening associated with massive PEGylated linkers.

G cluster_aminooxy O-Alkylhydroxylamine Pathway cluster_hydrazide Hydrazide Pathway Analyte Carbonyl Analyte (Glycan/Oxidized Peptide) ReagentA Methyl 2-(aminooxy)- 3-methoxypropanoate Analyte->ReagentA + Aniline Catalyst ReagentB Standard Hydrazide Analyte->ReagentB Oxime Oxime Conjugate (Highly Stable, pH 2-8) ReagentA->Oxime >95% Yield LCMS Robust LC-MS Analysis (Sharp Peaks) Oxime->LCMS Intact in 0.1% FA Hydrazone Hydrazone Conjugate (Labile at Acidic pH) ReagentB->Hydrazone ~65% Yield Degradation Signal Loss & Peak Tailing Hydrazone->Degradation Hydrolysis in 0.1% FA

Caption: Chemical logic comparing the stability of oxime vs. hydrazone conjugates under LC-MS conditions.

PART 2: Performance Comparison Data

To provide a clear, objective benchmark, the following tables summarize the quantitative advantages of utilizing Methyl 2-(aminooxy)-3-methoxypropanoate.

Table 1: Performance Comparison of Bioconjugation Linkers
FeatureMethyl 2-(aminooxy)-3-methoxypropanoateStandard Hydrazide (e.g., Girard's T)Unmodified Analyte
Reactive Group O-AlkylhydroxylamineHydrazideNone (Native Carbonyl)
Conjugate Bond OximeHydrazoneN/A
Labeling Efficiency >95%[3]~65%[3]N/A
Bond Stability (pH 2-8) Highly Stable[2]Labile (Hydrolyzes)N/A
RP-HPLC Retention Excellent (Hydrophobic Shift)Poor to ModerateVery Poor (Elutes in Void)
ESI-MS Ionization High (Proton-affinitive ester)ModerateLow (Ion Suppression)
Table 2: Expected LC-MS Metrics (Self-Validating Data)

Note: The free base formula of the reagent is C5H11NO4 (Monoisotopic Mass: 149.07 Da). Condensation with a carbonyl releases H2O (18.01 Da), resulting in a precise diagnostic mass shift.

Analyte TypeNative Retention Time (C18)Conjugated Retention TimeMass Shift (Δm)Diagnostic MS/MS Feature
Free N-Glycan1.5 - 2.5 min8.0 - 12.0 min+131.06 Da[M+H - 131]+ (Neutral Loss)
Oxidized Peptide4.0 - 5.0 min14.5 - 16.0 min+131.06 Dab/y ions + 131.06 Da tag

PART 3: Self-Validating Experimental Methodologies

A protocol is only as good as its underlying logic. The following step-by-step methodology is designed as a self-validating system, ensuring that every chemical parameter serves a specific mechanistic purpose.

Protocol 1: Catalyzed Bioconjugation Workflow

To overcome the inherently slow reaction kinetics of ketone and aldehyde ligations, the addition of a nucleophilic catalyst is critical. We utilize m-phenylenediamine (mPDA), which has been proven to be up to 15 times more efficient than standard aniline for oxime ligation[4].

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 10 µg of the carbonyl-containing analyte (e.g., released glycans) in 40 µL of 100 mM Sodium Acetate buffer.

  • pH Optimization: Adjust the pH strictly to 4.5.

    • Causality: At pH > 7, the carbonyl oxygen is insufficiently protonated, reducing its electrophilicity. At pH < 4, the aminooxy group (pKa ~4.6) becomes fully protonated and non-nucleophilic. pH 4.5 is the kinetic sweet spot.

  • Catalyst Addition: Add 5 µL of a 500 mM mPDA stock solution (Final concentration: 50 mM)[4].

  • Reagent Addition: Add 5 µL of a 100 mM Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride stock solution.

  • Incubation: Incubate at 25°C for 60 minutes with gentle agitation.

  • Quenching (Optional): Quench excess reagent with 5 µL of 100 mM acetone.

Protocol 2: LC-MS/MS Acquisition Parameters
  • Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phases:

    • Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Causality: The 0.1% FA provides abundant protons for positive-mode ESI (ESI+). Because the oxime bond is kinetically inert to acidic hydrolysis[2], the conjugate remains completely intact during the gradient.

  • Gradient: 5% B to 40% B over 15 minutes.

  • MS Settings: ESI positive mode; Capillary voltage 3.5 kV; HCD fragmentation at 25-30 NCE.

Workflow Step1 Step 1: Analyte Preparation Extract & purify carbonyl-containing biomolecules Step2 Step 2: Bioconjugation React with Methyl 2-(aminooxy)-3-methoxypropanoate + 50 mM mPDA Catalyst (pH 4.5) Step1->Step2 Step3 Step 3: RP-HPLC Separation C18 Column, Gradient: Water/MeCN + 0.1% FA Hydrophobic tag ensures retention Step2->Step3 Step4 Step 4: ESI-MS/MS Analysis Positive Ion Mode, HCD/CID Fragmentation Identify +131.06 Da mass shifts Step3->Step4 Step5 Step 5: Data Processing Extract Extracted Ion Chromatograms (EIC) Validate oxime conjugate structures Step4->Step5

Caption: Step-by-step LC-MS/MS analytical workflow for characterizing O-alkylhydroxylamine bioconjugates.

PART 4: References

1.[1] NextSDS. methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride — Chemical Substance Information. URL: 2.[2] BenchChem. A Comparative Guide to Analytical Methods for Aminooxy-PEG3-acid Conjugation. URL: 3.[3] Hahne H, et al. Carbonyl-reactive tandem mass tags for the proteome-wide quantification of N-linked glycans. Anal Chem. 2012; PubMed/NIH. URL: 4.[4] Rashidian M, et al. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation. Bioconjug Chem. 2013; PubMed/NIH. URL:

Sources

Validating oxime bond formation with Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride using FTIR

Author: BenchChem Technical Support Team. Date: April 2026

Validating Oxime Bond Formation with Methyl 2-(aminooxy)-3-methoxypropanoate Hydrochloride via FTIR: A Comparative Guide

As a Senior Application Scientist in bioconjugation and drug development, I frequently encounter the analytical bottleneck of validating covalent linkages in real-time. While mass spectrometry provides definitive mass shifts, it is not always amenable to rapid, in-process kinetic monitoring. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive alternative. However, traditional FTIR validation of imine or oxime bonds often suffers from a lack of quantitative reliability due to varying sample concentrations and the absence of an internal reference point.

This guide explores the mechanistic and analytical advantages of using Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride (CAS 2060042-23-9)[1][2] for oxime ligation. By leveraging its unique structural properties, we can establish a self-validating FTIR protocol that objectively outperforms traditional hydroxylamine or hydrazide-based bioconjugation strategies.

Mechanistic Superiority: The "Internal Standard" Advantage

Oxime ligation—the condensation of an aminooxy group with an aldehyde or ketone—is a cornerstone of bioorthogonal chemistry. Oxime bonds are highly stable, exhibiting a resistance to aqueous hydrolysis that is 102 to 103 times greater than that of analogous hydrazones[3].

While standard hydroxylamine ( NH2​OH ) effectively forms oxime linkages, it presents a significant analytical challenge in FTIR: tracking the reaction relies entirely on the absolute disappearance of the aldehyde carbonyl (C=O) peak and the appearance of the oxime (C=N) peak[4]. Variations in sample volume, ATR crystal contact pressure, or solvent evaporation rates can skew these absolute intensities, making kinetic quantification unreliable.

Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride solves this through rational chemical design. The molecule contains a methyl ester group. During the oxime ligation, the aminooxy terminus reacts with the target aldehyde, but the ester carbonyl remains completely unreactive. This ester C=O stretch (consistently appearing at ~1740 cm⁻¹) serves as a built-in, immutable internal standard . By normalizing all FTIR spectra against this 1740 cm⁻¹ peak, researchers can accurately quantify the relative conversion ratio regardless of sample thickness or concentration.

Comparative Analysis of Bioconjugation Reagents

To objectively benchmark this reagent, we must compare it against the most common alternatives used in the field: standard hydroxylamine and adipic acid dihydrazide (ADH).

Table 1: Comparative Performance of Carbonyl-Reactive Bioconjugation Reagents

ReagentLinkage FormedHydrolytic StabilityFTIR Validation CapabilityKinetic Profile
Methyl 2-(aminooxy)-3-methoxypropanoate OximeExcellentHigh (Internal Ester Standard)Fast (with mPDA catalyst)
Hydroxylamine OximeExcellentLow (No internal standard)Moderate
Adipic Acid Dihydrazide (ADH) HydrazoneModerate (Reversible)Poor (Amide C=O overlaps with Imine C=N)Slow

Causality Note: Hydrazone reactions involve hydrazide groups and aldehydes[5]. While useful for reversible drug-delivery systems, their FTIR validation is notoriously difficult. The strong amide C=O stretch of the hydrazide backbone heavily overlaps with the newly formed hydrazone C=N stretch, masking the critical spectral evidence of bond formation.

FTIR Spectral Signatures & Causality

Confirming C=N bond formation via FTIR relies on observing the emergence of a characteristic imine/oxime absorption peak alongside the disappearance of reactant-specific peaks[4].

Table 2: Key FTIR Spectral Shifts During Ligation

Functional GroupBond VibrationWavenumber (cm⁻¹)Role in Validation Logic
Ester Carbonyl C=O Stretch~1740Internal Standard (Remains constant)
Aldehyde Carbonyl C=O Stretch~1685 - 1710Reactant (Disappears as consumed)[4]
Oxime Linkage C=N Stretch~1630 - 1665Product (Appears upon bond formation)[3][4]
Aminooxy / Oxime N-O Stretch~930 - 950Structural Marker (Shifts slightly)[3]
Primary Amine N-H Stretch~3300 - 3400Reactant (Disappears, often obscured by water)[4]

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. It utilizes m-phenylenediamine (mPDA) as a nucleophilic catalyst, which has been proven to accelerate oxime ligation up to 15 times faster than traditional aniline catalysts under physiological conditions[6][7].

Step-by-Step Methodology:
  • Baseline Acquisition:

    • Acquire an ATR-FTIR spectrum of the pure aldehyde-functionalized substrate and the pure Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride.

    • Causality: This establishes the exact baseline wavenumbers for the aldehyde C=O (~1700 cm⁻¹) and the reagent's ester C=O (~1740 cm⁻¹) before any spectral shifting occurs due to the solvent matrix.

  • Reaction Initiation:

    • Prepare a reaction mixture containing 100 µM of the aminooxy reagent and 30 µM of the target aldehyde in a phosphate buffer at pH 7.3[6].

    • Add 50 mM of mPDA catalyst to initiate the rapid condensation[6].

  • Kinetic Sampling:

    • At time intervals (t = 0, 15, 30, and 60 minutes), extract a 5 µL aliquot and deposit it directly onto the diamond crystal of the ATR-FTIR spectrometer.

    • Crucial Step: Gently pass a stream of dry N2​ gas over the droplet for 30 seconds. Causality: Water exhibits a massive, broad O-H stretching band (~3300-3600 cm⁻¹) that can obscure the N-H and C=O regions[3]. Evaporating the bulk solvent drastically increases the signal-to-noise ratio of the organic functional groups.

  • Spectral Normalization & Analysis:

    • Process the spectra by normalizing the absorbance intensities against the ester C=O peak at ~1740 cm⁻¹.

    • Calculate the reaction conversion by integrating the area of the newly formed oxime C=N peak (~1630-1665 cm⁻¹)[3][4] relative to the constant ester peak.

Validation Logic Workflow

G Start Aldehyde/Ketone + Methyl 2-(aminooxy)-3-methoxypropanoate Ligation Oxime Ligation (pH 7.3, mPDA Catalyst) Start->Ligation FTIR ATR-FTIR Spectroscopic Analysis Ligation->FTIR Check1 Ester C=O Peak (~1740 cm⁻¹) Present? FTIR->Check1 Check2 Oxime C=N Peak (~1630-1665 cm⁻¹) Formed? Check1->Check2 Yes (Internal Std) Invalid Reaction Incomplete Check1->Invalid No Check3 Aldehyde C=O Peak (~1700 cm⁻¹) Absent? Check2->Check3 Yes (Bond Formed) Check2->Invalid No Valid Conjugation Validated Check3->Valid Yes (Consumed) Check3->Invalid No

FTIR validation logic for oxime bond formation using the internal ester standard.

Conclusion

Transitioning from standard hydroxylamine to Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride elevates FTIR from a qualitative estimation tool to a robust, quantitative instrument for bioconjugation monitoring. By utilizing the unreactive ester moiety as a constant internal baseline, researchers can confidently validate oxime bond formation, optimize catalytic conditions, and accelerate drug development pipelines.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride is a specialized reagent, and its handling and disposal require a thorough understanding of its chemical properties and associated hazards. This guide provides a direct, field-tested operational plan for its proper disposal, moving beyond mere compliance to instill a culture of intrinsic safety within your laboratory.

The causality behind these protocols is straightforward: the molecular structure—a halogenated organic salt with acute toxicity—dictates its classification as hazardous waste, precluding simple neutralization or drain disposal. Adherence to these procedures is a self-validating system, ensuring the safety of personnel, the integrity of your facility, and compliance with regulatory standards.

Hazard Assessment and Essential Personal Protective Equipment (PPE)

Before any handling or disposal, a clear understanding of the risks is paramount. Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride is classified with several hazards that dictate the necessary protective measures.[1]

Hazard ClassificationGHS Hazard CodeDescriptionImplication for Handling & Disposal
Acute Toxicity (Oral, Dermal, Inhalation) H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled.Avoid creating dust or aerosols. All waste must be securely contained to prevent exposure.
Skin Irritation H315Causes skin irritation.Impervious gloves are mandatory. Contaminated clothing and PPE must be disposed of as hazardous waste.
Serious Eye Irritation H319Causes serious eye irritation.Chemical splash goggles or a face shield must be worn at all times.
Specific Target Organ Toxicity (Single Exposure) H336May cause drowsiness or dizziness.Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.

Minimum Required PPE:

  • Hand Protection: Two pairs of nitrile gloves are recommended, with the outer pair changed immediately upon contamination.

  • Eye Protection: Chemical safety goggles are required. A full-face shield is recommended when handling larger quantities or if there is a splash risk.[2]

  • Body Protection: A lab coat is mandatory. For handling significant quantities, a disposable, solid-front gown is advised.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator. All weighing and transfers of the solid compound should be performed in a chemical fume hood or other ventilated enclosure.[3]

The Core Directive: Waste Segregation

The single most critical step in the disposal of this compound is correct waste segregation. Due to the presence of the hydrochloride salt, this compound is classified as a halogenated organic chemical . Mixing it with non-halogenated waste streams can lead to regulatory non-compliance and significantly increased disposal costs, as halogenated waste requires specific high-temperature incineration protocols.

The following workflow provides a clear decision-making process for segregating waste generated from activities involving Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride.

Caption: Waste segregation workflow for Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride.

Step-by-Step Disposal Protocols

NEVER attempt to neutralize this compound for drain disposal. Neutralization only addresses the corrosivity of the hydrochloride and fails to mitigate the toxicity of the organic molecule itself. Hazardous chemicals must never be poured down the drain.[4]

  • Container Selection: The original manufacturer's container is preferred. If not available, use a clearly marked, sealable, and compatible container (e.g., high-density polyethylene - HDPE).

  • Labeling: Affix a hazardous waste tag to the container.[2] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride"

    • The approximate quantity.

  • Storage: Place the sealed container in a designated Satellite Accumulation Area (SAA).[4][5] This area must be at or near the point of generation and under the control of laboratory personnel.

  • Pickup: Once the container is ready for disposal, arrange for pickup through your institution's Environmental Health & Safety (EHS) office or licensed chemical waste contractor.[3][4]

  • Collection: Place all contaminated solid items (gloves, weigh paper, pipette tips, etc.) into a designated container lined with a heavy-duty, transparent plastic bag.[2]

  • Sharps: Needles or other contaminated sharps must be placed in a dedicated, puncture-proof sharps container labeled as hazardous chemical waste.

  • Labeling: Label the bag or container as "Hazardous Waste" with a description of the contents (e.g., "Debris contaminated with Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride").

  • Storage & Pickup: Keep the container sealed when not in use and store it in the SAA. Arrange for EHS pickup when full.

  • Segregation: As per the diagram above, use separate, dedicated waste containers for aqueous and organic solvent solutions.

    • Aqueous Waste: Collect in a container labeled "HALOGENATED AQUEOUS WASTE."

    • Organic Solvent Waste: Collect in a container labeled "HALOGENATED ORGANIC SOLVENT WASTE."

  • Container Management:

    • Use only compatible containers with secure, screw-top caps.[5]

    • Never fill containers beyond 90% capacity to allow for vapor expansion.[6]

    • Keep containers closed at all times except when adding waste.[4][6] A funnel should never be left in the opening.

  • Labeling: The container label must list the full chemical name of all constituents, including solvents, with estimated percentages.[6]

  • Storage & Pickup: Store containers in secondary containment within the SAA.[7] Arrange for EHS pickup.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.[2]

  • Don PPE: Before cleanup, don the full PPE as described in Section 1, including respiratory protection.

  • Containment: For a solid spill, carefully cover the material with an inert absorbent like sand, clay, or vermiculite to prevent it from becoming airborne.[3] For a liquid spill, surround the area with absorbent pads or dikes, working from the outside in.

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[8] Use spark-proof tools if flammable solvents are present.[9]

  • Decontamination: Wipe the spill area with a detergent solution, followed by a solvent rinse (e.g., 70% ethanol), using disposable wipes.

  • Disposal: All cleanup materials, including used absorbents and contaminated PPE, must be placed in a sealed and labeled hazardous waste container for disposal according to Protocol B.[10]

By integrating these scientifically grounded procedures into your daily workflow, you build a robust system of safety and compliance. This proactive approach to waste management is the hallmark of a responsible and high-functioning scientific environment.

References

  • methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride — Chemical Substance Information . NextSDS. [Link]

  • Laboratory Hazardous Waste Accumulation and Treatment . Department of Toxic Substances Control. [Link]

  • Hazardous Waste and Disposal Considerations . American Chemical Society. [Link]

  • Standard Operating Procedure - Hydrochloric acid . University of California, Merced. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Safety Data Sheet . Hill Brothers. [Link]

  • How to dispose of hydrochloric acid . Lab Alley. [Link]

  • Amino Acids Kit, Part Number 5063-6588 - SAFETY DATA SHEET . Agilent. [Link]

  • SAFETY DATA SHEET - 4'-Methoxypropiophenone . Thermo Fisher Scientific. [Link]

  • Safety Data Sheet 2-Methoxy-2-methylpropanoic acid . MetaSci. [Link]

  • Acceptable Drain Disposal Procedures . USDA ARS. [Link]

  • Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison. [Link]

  • Chemical Safety Guide, 6th Ed. National Institutes of Health Office of Research Services. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College. [Link]

  • Proper Management of Chemicals . Lawrence Berkeley National Laboratory Environment, Health, and Safety. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.